molecular formula C11H13NO3 B1595016 ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 22244-22-0

ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B1595016
CAS No.: 22244-22-0
M. Wt: 207.23 g/mol
InChI Key: FGYXHLIMQKWPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 22244-22-0) is a versatile 3,4-dihydro-2H-1,4-benzoxazine scaffold of significant value in organic and medicinal chemistry research. With the molecular formula C11H13NO3 , this compound serves as a key synthetic intermediate. Its research applications include use as a precursor for the development of novel compounds with antithrombotic activity, acting through a dual mechanism of inhibiting both thrombin and factor Xa . Furthermore, related substituted 3,4-dihydro-2H-benzo[b][1,4]oxazinone scaffolds have demonstrated notable in vitro cytotoxic properties, showing potent and selective sub-micromolar activity against specific cancer cell lines, such as ovarian carcinoma (A2780) . The synthesis of this benzoxazine derivative can present challenges, including racemization, making it a subject of methodological studies; approaches such as multigram-scale HPLC enantioseparation have been employed to obtain the enantiopure form . Researchers utilize this compound to explore structure-activity relationships and develop new pharmacologically active agents. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet for proper handling and storage information, which recommends storing in a dark place under an inert atmosphere at -20°C .

Properties

IUPAC Name

ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-14-11(13)10-7-12-8-5-3-4-6-9(8)15-10/h3-6,10,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYXHLIMQKWPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944898
Record name Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22244-22-0
Record name Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22244-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022244220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and material science. As a Senior Application Scientist, my objective is to synthesize foundational knowledge with practical, field-proven insights, ensuring this document serves as a valuable resource for professionals engaged in advanced research and development.

Introduction: The Significance of the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine moiety is a "privileged scaffold" in drug discovery, renowned for its presence in a multitude of biologically active compounds.[1] This heterocyclic system, comprising a benzene ring fused to a morpholine ring, offers a unique three-dimensional structure that facilitates interactions with various biological targets. Derivatives have demonstrated a wide pharmacological profile, including potential as antimicrobial, antioxidant, anticancer, and neuroprotective agents.[1] this compound serves as a crucial and versatile starting material for accessing a diverse library of these valuable molecules, making a thorough understanding of its properties, synthesis, and handling essential for innovation.[2]

Core Physicochemical & Computed Properties

Accurate characterization begins with fundamental physicochemical data. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 207.23 g/mol [3][4][5][6]
Molecular Formula C₁₁H₁₃NO₃[3][4][5][7]
CAS Number 22244-22-0[3][5][6][7]
Purity (Typical) ≥97%[3][6][7]
Appearance Not specified (typically off-white to yellow solid)
Synonyms 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid ethyl ester; Ethyl benzomorpholine-2-carboxylate[5]

Computational models provide further insight into the molecule's behavior in biological and chemical systems. The following properties have been computed by PubChem.[5]

Computed PropertyValueDescription
XLogP3 2.0Indicates moderate lipophilicity, suggesting reasonable cell membrane permeability.
Hydrogen Bond Donor Count 1The secondary amine (N-H) group can act as a hydrogen bond donor.
Hydrogen Bond Acceptor Count 3The ester carbonyl oxygen, ether oxygen, and nitrogen can act as hydrogen bond acceptors.
Rotatable Bond Count 2Relates to the conformational flexibility of the ethyl ester side chain.
Topological Polar Surface Area 47.6 ŲSuggests good potential for oral bioavailability.

Synthesis and Mechanistic Considerations

The most established and reliable method for synthesizing this compound is the condensation reaction between 2-aminophenol and ethyl 2,3-dibromopropanoate.[8]

Causality of the Reaction: This synthesis is an elegant example of a tandem nucleophilic substitution.

  • Initial N-Alkylation: The amino group of 2-aminophenol is a more potent nucleophile than the hydroxyl group. It preferentially attacks one of the electrophilic carbons of ethyl 2,3-dibromopropanoate, displacing a bromide ion.

  • Intramolecular Cyclization: The resulting intermediate possesses a hydroxyl group positioned for an intramolecular Williamson ether synthesis. The phenoxide, formed under basic conditions, acts as a nucleophile, attacking the remaining carbon-bromine bond to form the six-membered oxazine ring. This intramolecular step is entropically favored and drives the reaction towards the desired heterocyclic product.

This regioselectivity consistently yields the 1,4-benzoxazine structure rather than isomeric derivatives.[8]

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis and isolation of the product with the expected yield and purity confirm the efficacy of the chosen conditions.

Materials:

  • 2-Aminophenol

  • Ethyl 2,3-dibromopropanoate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq). Stir the suspension vigorously at room temperature for 15 minutes.

  • Addition of Electrophile: Add ethyl 2,3-dibromopropanoate (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminophenol is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.

G cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Isolation & Workup cluster_purification Purification A Dissolve 2-Aminophenol in Acetone B Add K2CO3 A->B C Stir Suspension B->C D Add Ethyl 2,3-dibromopropanoate C->D E Reflux (12-18h) D->E F Monitor by TLC E->F G Cool & Filter F->G H Concentrate Filtrate G->H I Dissolve in EtOAc H->I J Wash (H2O, Brine) I->J K Dry (MgSO4) & Concentrate J->K L Column Chromatography (Silica, Hex/EtOAc) K->L M Pure Product L->M

Diagram: Synthetic Workflow

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. A multi-technique approach ensures the identity and purity of the synthesized compound.[9][10]

Protocol: Structural Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a ~5-10 mg sample in CDCl₃. Acquire the spectrum. Expect signals corresponding to the aromatic protons (4H), the chiral proton at the C2 position (1H, triplet or dd), the diastereotopic methylene protons at C3 (2H, multiplet), the N-H proton (1H, broad singlet), and the ethyl ester group (quartet and triplet, 5H total).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect distinct signals for the carbonyl carbon (~170 ppm), aromatic carbons, and aliphatic carbons of the heterocyclic ring and the ethyl ester.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire a spectrum using a KBr pellet or as a thin film. Key expected peaks include N-H stretching (~3350 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), the ester C=O stretch (~1735 cm⁻¹), and C-O-C ether stretches (~1230 cm⁻¹).[10]

  • Mass Spectrometry (MS):

    • Utilize a technique like Electrospray Ionization (ESI) to determine the mass-to-charge ratio. The primary observable ion should be [M+H]⁺, corresponding to a mass of ~208.09. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₃NO₃.[10]

G cluster_primary Primary Analysis cluster_secondary Confirmatory Data Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (ESI, HRMS) Start->MS FTIR FT-IR Spectroscopy Start->FTIR Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity Formula Formula Verification MS->Formula FTIR->Structure Final Characterized Compound Structure->Final Purity->Final Formula->Final

Diagram: Analytical Workflow

Applications in Research and Development

The utility of this compound stems from its readily modifiable structure, with reactive sites at the secondary amine, the ester, and the aromatic ring.

  • Pharmaceutical Development: It is a key intermediate for synthesizing agents targeting neurological disorders.[2] The core structure can be elaborated to produce diverse libraries for screening. Furthermore, once the enantiopure forms are obtained, they can be used as constrained β-amino acid analogs for creating novel peptidomimetics with unique secondary structures and biological activities.

  • Agrochemicals: The benzoxazine scaffold is utilized in creating new agrochemicals, offering potential for effective and environmentally conscious pest control solutions.[2]

  • Material Science: Benzoxazine derivatives are precursors to polybenzoxazine resins, a class of high-performance thermosetting polymers.[11] These materials are known for their excellent thermal stability, dimensional stability, low water absorption, and near-zero curing shrinkage, making them suitable for composites, coatings, and electronics.[11]

G cluster_apps Fields of Application cluster_products Resulting Products & Research Areas Core Ethyl 3,4-dihydro-2H- 1,4-benzoxazine-2-carboxylate Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Material Material Science Core->Material Neuro Neurological Disorder Agents Pharma->Neuro Peptide Peptidomimetics Pharma->Peptide Pest Pesticides / Herbicides Agro->Pest Polymer Polybenzoxazine Resins Material->Polymer

Diagram: Application Pathways

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound presents the following hazards.[5]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handle only in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and versatile reactivity make it an invaluable asset for researchers. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, empowers scientists to confidently leverage this building block in the development of novel pharmaceuticals, advanced materials, and next-generation agrochemicals.

References

  • CP Lab Safety. Ethyl 3, 4-dihydro-2H-1, 4-benzoxazine-2-carboxylate, min 97%, 1 gram. [Link]

  • PubChem. This compound. [Link]

  • Chem-Impex. This compound. [Link]

  • ElectronicsAndBooks. Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4- benzoxazine-3-carboxylate and 3-Acetate Derivatives. [Link]

  • Prime Scholars. Obtainment of 3,4-dihydro-2H-1,4-benzoxazine enantiopure analogues for potential biological applications. [Link]

  • PMC (NIH). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. [Link]

  • SciSpace. Synthesis and characterization of bio‐based benzoxazines derived from thymol. [Link]

  • PMC (PubMed Central). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. [Link]

  • MDPI. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3,4-Dihydro-2H-1,4-Benzoxazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in pharmacologically active compounds.[1][2][3] This guide provides an in-depth exploration of a key derivative, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a versatile building block for the synthesis of novel therapeutic agents. We will delve into its synthesis, structural elucidation through spectroscopic methods, and its reactivity, offering field-proven insights for its application in drug discovery and development.

Synthesis: Building the Benzoxazine Core

The construction of the 3,4-dihydro-2H-1,4-benzoxazine ring system is a critical first step. A common and effective method involves the reaction of 2-aminophenol with ethyl 2,3-dibromopropanoate.[1] This approach leverages the nucleophilic character of both the amino and hydroxyl groups of the 2-aminophenol to form the heterocyclic ring.

Causality in Experimental Design:

The choice of reagents and conditions is paramount for achieving a successful synthesis. 2-aminophenol provides the foundational benzene ring fused to what will become the oxazine ring. Ethyl 2,3-dibromopropanoate serves as the three-carbon unit required to complete the six-membered heterocyclic ring, conveniently functionalized with an ethyl ester. The reaction is typically carried out in the presence of a base, such as potassium carbonate, which acts as a proton scavenger, facilitating the nucleophilic attack of the phenoxide and the amino group. The solvent of choice is often a polar aprotic solvent like acetone, which can solvate the ions formed during the reaction while not interfering with the nucleophilic substitutions.

Experimental Protocol: Synthesis of this compound
  • To a solution of 2-aminophenol (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2,3-dibromopropanoate (1.1 equivalents) dropwise to the suspension.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

This protocol provides a reliable method for the synthesis of the target compound, with the final product's identity and purity confirmed by the spectroscopic methods detailed below.

Physicochemical and Spectroscopic Profile

A thorough characterization of a compound's physical and spectroscopic properties is essential for its identification and quality control.

PropertyValue
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
CAS Number 22244-22-0
Appearance Off-white to yellow solid
Purity ≥97%

Data sourced from CP Lab Safety.[4]

Spectroscopic Data Interpretation

Spectroscopic analysis provides a fingerprint of the molecule, allowing for unambiguous structure confirmation.

TechniqueKey Features and Interpretation
¹H NMR The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the range of 6.7-7.0 ppm), a multiplet for the CH proton at the 2-position, multiplets for the two CH₂ protons of the oxazine ring, a quartet for the OCH₂ of the ethyl ester, and a triplet for the CH₃ of the ethyl ester. The N-H proton will appear as a broad singlet.
¹³C NMR The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the ester (around 170 ppm), the aliphatic carbons of the oxazine ring, and the carbons of the ethyl group.
IR Spectroscopy The IR spectrum is characterized by a strong absorption band for the C=O stretching of the ester group (around 1730-1750 cm⁻¹).[5][6] Other significant peaks include the N-H stretching vibration (around 3300-3500 cm⁻¹), C-O-C stretching, and aromatic C-H and C=C stretching bands.
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (207.23).[7] Fragmentation patterns can provide further structural information.

Chemical Reactivity and Derivatization Potential

This compound is a versatile intermediate due to the presence of multiple reactive sites, which can be selectively modified to generate a library of derivatives for structure-activity relationship (SAR) studies.[8]

Key Reactive Sites:
  • Secondary Amine (N-H): The nitrogen atom is nucleophilic and can be readily alkylated or acylated to introduce a wide range of substituents at the N-4 position. This is a common strategy to modulate the pharmacological properties of the benzoxazine scaffold.

  • Ester Functional Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further modifications, such as amide bond formation. Alternatively, the ester can be reduced to the corresponding primary alcohol.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of substituents on the aromatic core.

dot digraph "Reactivity_of_Ethyl_3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate" { graph [fontname = "Arial", label="Figure 1: Key Reactivity Pathways", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=rounded, fontname = "Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Arial", fontsize=9];

A [label="this compound"]; B [label="N-Alkylated/Acylated Derivative"]; C [label="Carboxylic Acid Derivative"]; D [label="Amide Derivative"]; E [label="Aromatically Substituted Derivative"];

G A This compound B N-Alkylated/Acylated Derivative A->B N-Alkylation/Acylation (R-X, Base) C Carboxylic Acid Derivative A->C Ester Hydrolysis (LiOH, H₂O) E Aromatically Substituted Derivative A->E Electrophilic Aromatic Substitution (e.g., HNO₃, H₂SO₄) D Amide Derivative C->D Amide Coupling (R₂NH, Coupling Agent)

Applications in Drug Discovery and Medicinal Chemistry

The 1,4-benzoxazine moiety is a well-established pharmacophore found in a wide range of biologically active compounds with activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][9][10][11][12] this compound serves as a key starting material for the synthesis of these derivatives.[1] For instance, derivatives of this scaffold have been investigated for their potential as calcium channel modulators.[13] The ability to easily diversify the structure at multiple positions makes it an attractive starting point for the development of new chemical entities (NCEs) in various therapeutic areas.

Conclusion

This compound is a high-value chemical intermediate with a rich portfolio of chemical properties that make it highly amenable to the synthesis of diverse molecular architectures. Its straightforward synthesis, well-defined spectroscopic characteristics, and predictable reactivity provide a solid foundation for its use in medicinal chemistry and drug development. A comprehensive understanding of the principles outlined in this guide will empower researchers to effectively utilize this compound in the quest for novel and improved therapeutics.

References

  • Mayer, S., Arrault, A., Guillaumet, G., & Mérour, J.-Y. (2001). Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine-3-carboxylate and 3-Acetate Derivatives. Journal of Heterocyclic Chemistry, 38(1), 221-226. [Link]

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives in excellent enantio- and diastereospecificity. The Journal of Organic Chemistry, 83(15), 7907-7918. [Link]

  • Jiang, et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]

  • CP Lab Safety. (n.d.). Ethyl 3, 4-dihydro-2H-1, 4-benzoxazine-2-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]

  • Anonymous. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research. [Link]

  • Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]

  • Bunce, R. A., et al. (2018). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]

  • Zinchenko, S. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. [Link]

  • Guillaumet, G., et al. (1995). New Substituted 1,4-Benzoxazine Derivatives with Potential Intracellular Calcium Activity. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. Medicinal Chemistry Research. [Link]

  • Li, Y., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Medicinal Chemistry Research. [Link]

  • Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]

  • Anonymous. (n.d.). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry. [Link]

  • Valenzuela, L., et al. (2003). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Polyhedron. [Link]

  • Anonymous. (n.d.). ESI⁺ mass spectra of fractions of benzoxazine synthesized according to Scheme 1. ResearchGate. [Link]

  • Valenzuela, L., et al. (2003). Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Polyhedron. [Link]

Sources

Structural Elucidation of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: A Multidimensional Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Analytical Characterization of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.

Executive Summary & Strategic Importance

The 1,4-benzoxazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for therapeutics ranging from neuroprotective agents (e.g., Viloxazine analogues) to PPAR-


 agonists. The specific derivative, This compound , presents a unique analytical challenge due to its C2 chiral center  and the conformational flexibility of the morpholine-like heterocyclic ring.

This guide moves beyond basic characterization, providing a rigorous structural elucidation workflow. We address the critical quality attributes (CQAs) necessary for drug development: distinguishing the 3,4-dihydro core from its oxidized analogues, validating the regiochemistry of the ester substitution, and quantifying the enantiomeric purity.

Synthetic Context & Impurity Profile

To understand the analytical signature, one must understand the genesis of the molecule. The synthesis typically involves the condensation of 2-aminophenol with ethyl 2,3-dibromopropionate under basic conditions.

Critical Process Parameters (CPPs) affecting purity:

  • Regioselectivity: Competition between O-alkylation and N-alkylation can lead to structural isomers.

  • Oxidation State: The 3,4-dihydro core is susceptible to air oxidation to the fully aromatic or lactam forms (benzoxazinones), which must be tracked via HPLC.

Visualization: Synthesis & Elucidation Logic

The following diagram outlines the synthesis pathway and the orthogonal analytical gates required for release.

G Reactants 2-Aminophenol + Ethyl 2,3-dibromopropionate Intermed Intermediate: Cyclization Precursor Reactants->Intermed Base/Heat Product Target: Ethyl 3,4-dihydro-2H- 1,4-benzoxazine-2-carboxylate Intermed->Product Ring Closure Gate_MS MS/IR: Confirm MW (207 Da) & Functional Groups Product->Gate_MS Gate_NMR 1H/13C NMR: Confirm Regiochemistry (ABX System) Gate_MS->Gate_NMR Gate_NMR->Reactants Regio-isomer detected Gate_Chiral Chiral HPLC: Enantiomeric Excess (ee%) Gate_NMR->Gate_Chiral

Caption: Logical workflow from synthesis to orthogonal analytical validation gates.

Spectroscopic Elucidation (The "Fingerprint")

Mass Spectrometry (MS) & Infrared (IR)

Before complex NMR analysis, confirm the molecular integrity.

  • MS (ESI+): Expect a molecular ion peak

    
     at m/z 208.1 .
    
    • Fragmentation: Look for the loss of the ethoxy group (

      
      ) or the entire ester moiety (
      
      
      
      ), characteristic of ethyl esters.
  • FT-IR:

    • Amine (

      
      ):  A sharp, often weak band at 
      
      
      
      . Note: Broadening indicates hydrogen bonding.
    • Ester (

      
      ):  Strong stretch at 
      
      
      
      .
    • Ether (

      
      ):  Characteristic bands at 
      
      
      
      confirming the benzoxazine ring closure.
Nuclear Magnetic Resonance (NMR) - The Definitive Proof

The 1H NMR spectrum provides the most critical structural evidence. The heterocyclic ring protons (


 and 

) form a classic ABX spin system (or AMX depending on field strength), which confirms the 3,4-dihydro structure.

Table 1: 1H NMR Chemical Shift Assignments (400 MHz,


) 
PositionProton Type

(ppm)
MultiplicityCoupling (

Hz)
Structural Insight
NH Amine4.0 - 4.5Broad Singlet-Exchangeable with

. Confirms dihydro form (vs. imine).
C2-H Methine4.6 - 4.8dd (Doublet of Doublets)

,

Chiral center. Coupled to non-equivalent C3 protons.
C3-H Methylene (a)3.4 - 3.6dd

,

Diastereotopic proton (cis to ester).
C3-H Methylene (b)3.2 - 3.4dd

,

Diastereotopic proton (trans to ester).
Ester

4.25Quartet

Typical ethyl ester pattern.
Ester

1.30Triplet

Typical ethyl ester pattern.
Ar-H Aromatic6.5 - 6.9Multiplet-4H pattern typical of 1,2-disubstituted benzene.

Expert Insight: The magnetic non-equivalence of the C3 protons is the "smoking gun" for the C2 chiral center. If C2 were not chiral (e.g., if the ester were at a planar position), C3 protons might appear as a simple singlet or doublet. Their diastereotopic nature confirms the 3-dimensional puckering of the morpholine ring.

Visualization: NMR Coupling Logic (ABX System)

The following diagram illustrates the spin-spin coupling network that defines the heterocyclic core.

NMR_Logic C2_Center C2 Chiral Center (Methine H) C3_Protons C3 Position (Methylene CH2) C2_Center->C3_Protons Induces Asymmetry Ha Ha (Proton A) Diastereotopic C2_Center->Ha Vicinal (cis) (J ~3Hz) Hb Hb (Proton B) Diastereotopic C2_Center->Hb Vicinal (trans) (J ~8Hz) Spectrum Observed Signal: ABX / AMX Pattern C2_Center->Spectrum C3_Protons->Ha C3_Protons->Hb Ha->Hb Geminal Coupling (J ~11Hz) Ha->Spectrum Hb->Spectrum

Caption: Spin-spin coupling network showing diastereotopic splitting at C3 induced by C2 chirality.

Stereochemical Characterization (Chiral HPLC)

Since the biological activity of benzoxazines is often enantioselective (e.g., (S)-enantiomers often showing higher potency in calcium channel blocking), separating and quantifying the enantiomers is a Critical Quality Attribute (CQA).

Method Development Protocol

Objective: Baseline separation of (R)- and (S)-ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

  • Column Selection: Polysaccharide-based CSPs are the gold standard.

    • Primary Recommendation:Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Mechanism:[1][2] The ester group and the secondary amine provide "handles" for hydrogen bonding and dipole-dipole interactions with the stationary phase.

  • Mobile Phase: Normal Phase (NP) is preferred for solubility and interaction strength.

    • Composition: n-Hexane : Isopropanol (90:10 v/v).

    • Additive: 0.1% Diethylamine (DEA) is mandatory to suppress peak tailing caused by the secondary amine interacting with residual silanols.

Self-Validating Step: Inject the racemate first to establish the separation factor (


). A value of 

indicates a robust method suitable for QC release.

X-Ray Crystallography (The "Gold Standard")

While NMR infers structure, Single Crystal X-Ray Diffraction (SC-XRD) confirms it.

  • Crystallization: Slow evaporation from Ethanol/Hexane (1:1).

  • Key Parameter: The C2-N4 distance and the puckering angle of the heterocyclic ring.

  • Absolute Configuration: If a heavy atom derivative is not available, anomalous dispersion using Cu-K

    
     radiation can often assign absolute configuration (R vs S) for this size molecule.
    

Conclusion

The elucidation of This compound relies on an orthogonal approach. The IR confirms the functional groups, MS validates the mass, but the 1H NMR ABX pattern is the definitive tool for proving the 3,4-dihydro core structure. Finally, Chiral HPLC is the gatekeeper for biological efficacy, ensuring the correct stereoisomer is advanced into development.

References

  • BenchChem. (2025).[3][4] A Comparative Analysis of the Biological Activity of 3,4-dihydro-2H-1,4-benzoxazine Analogs. BenchChem Technical Guides.

  • Smist, M., & Kwiecien, H. (2014).[5] Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 676-695.[5]

  • Phenomenex. (2025). Chiral HPLC Separations: Strategy and Approaches. Phenomenex Technical Guides.

  • Shaik, M., et al. (2025). Chiral HPLC Method for the Enantioselective Separation of Viloxazine Analogues. BenchChem Application Notes.

  • PubChem. (2025).[6] 3,4-Dihydro-2H-1,4-benzoxazine Compound Summary. National Library of Medicine.

Sources

Technical Guide: Spectroscopic Characterization of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and spectroscopic analysis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate . It is designed for researchers requiring rigorous characterization data for this specific heterocyclic scaffold, which serves as a critical intermediate in the synthesis of bioactive molecules (e.g., levofloxacin analogs, PPAR agonists).

Compound Profile & Structural Integrity

This compound is a bicyclic heterocycle containing a benzene ring fused to a morpholine ring (specifically, a dihydro-oxazine ring).[1][2][3][4] Unlike its oxidized lactam counterparts (3-oxo derivatives), this compound possesses a secondary amine at position 4 and a chiral center at position 2.

Physicochemical Identifiers
ParameterData
IUPAC Name This compound
CAS Number 22244-22-0
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Appearance Viscous brown liquid or low-melting semi-solid
Solubility Soluble in CHCl₃, DMSO, MeOH, EtOAc; Insoluble in H₂O

Synthesis & Mechanistic Pathway

The synthesis of the 2-carboxylate isomer is regioselective. The reaction between 2-aminophenol and ethyl 2,3-dibromopropionate favors the formation of the 2-carboxylate over the 3-carboxylate. This selectivity is driven by the higher nucleophilicity of the phenoxide oxygen compared to the aniline nitrogen under basic conditions, leading to initial O-alkylation followed by intramolecular N-alkylation (cyclization).

Reaction Workflow (DOT Visualization)

SynthesisPathway Start1 2-Aminophenol (Nucleophile) Inter Intermediate: O-Alkylation (Kinetic Control) Start1->Inter Start2 Ethyl 2,3-dibromopropionate (Electrophile) Start2->Inter Base Base (K2CO3/Acetone) Base->Inter Promotes O-attack Cyclization Intramolecular Cyclization (N-Alkylation) Inter->Cyclization Slow Step Product Ethyl 3,4-dihydro-2H-1,4- benzoxazine-2-carboxylate Cyclization->Product

Figure 1: Regioselective synthesis pathway via O-alkylation followed by N-cyclization.

Spectroscopic Atlas

The following data represents the consensus spectral characteristics for the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate scaffold.

Nuclear Magnetic Resonance (NMR)

Analysis Logic: The C2 proton is a chiral center adjacent to both the oxygen and the ester carbonyl, causing significant deshielding. The C3 protons are diastereotopic (due to the adjacent chiral C2), appearing as distinct multiplets rather than a simple doublet.

¹H NMR (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
6.78 – 6.85 Multiplet2HAr-HAromatic ring (C6, C7 overlap)
6.65 – 6.72 Multiplet1HAr-HAromatic ring (C8, ortho to NH)
6.58 – 6.64 Multiplet1HAr-HAromatic ring (C5, ortho to O)
4.72 dd (or t)1HH-2Chiral center; O-CH-COOEt
4.25 Quartet (J=7.1 Hz)2HO-CH₂-CH₃Ethyl ester methylene
4.10 Broad Singlet1HN-HSecondary amine (Exchangeable)
3.55 dd (J=11.5, 3.2 Hz)1HH-3aDiastereotopic methylene (N-CHH)
3.38 dd (J=11.5, 7.5 Hz)1HH-3bDiastereotopic methylene (N-CHH)
1.28 Triplet (J=7.1 Hz)3HO-CH₂-CH₃Ethyl ester methyl
¹³C NMR (100 MHz, CDCl₃)
Shift (δ, ppm)AssignmentStructural Context
169.8 C=O Ester Carbonyl
143.2 Ar-CC-1a (Aromatic quaternary attached to O)
133.5 Ar-CC-4a (Aromatic quaternary attached to N)
121.8 Ar-CHAromatic CH
119.2 Ar-CHAromatic CH
116.5 Ar-CHAromatic CH
115.8 Ar-CHAromatic CH
72.4 C-2 Chiral methine (O-CH-COOEt)
61.8 O-CH₂Ethyl ester methylene
43.5 C-3 Methylene adjacent to N
14.1 CH₃Ethyl ester methyl
Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the dihydro (amine) form from the oxo (lactam) form by the presence of the N-H stretch and the absence of the amide carbonyl band.

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3380 (br) ν(N-H)Secondary amine stretch (confirms ring closure without oxidation)
1735 - 1750 ν(C=O)Ester carbonyl (sharp, strong)
1605, 1500 ν(C=C)Aromatic ring skeletal vibrations
1260, 1050 ν(C-O)Ether (Ar-O-C) and Ester (C-O-C) stretches
745 δ(C-H)Ortho-disubstituted benzene (out-of-plane bending)
Mass Spectrometry (MS)

Method: EI (Electron Impact) or ESI+ (Electrospray Ionization).

m/zIon TypeFragment Structure
207 (208) [M]⁺ or [M+H]⁺Molecular Ion (Parent)
134 [M - COOEt]⁺Loss of the ethyl ester group (Base peak in EI)
106 [C₇H₆O]⁺Benzoxazine core rearrangement
29 [C₂H₅]⁺Ethyl group fragment

Experimental Protocol: Synthesis & Purification

Note: This protocol is based on the regioselective alkylation method (Ref 1, 2).

Reagents[7][9]
  • 2-Aminophenol (1.0 eq)

  • Ethyl 2,3-dibromopropionate (1.1 eq)[4]

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)

  • Acetone (Solvent, dry)

Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol (10 mmol) in dry acetone (30 mL).

  • Base Addition: Add anhydrous K₂CO₃ (25 mmol) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Alkylation: Dropwise add ethyl 2,3-dibromopropionate (11 mmol).

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1). The spot for 2-aminophenol should disappear.

  • Work-up:

    • Cool to room temperature.[5][6]

    • Filter off the inorganic salts (KBr/K₂CO₃).

    • Concentrate the filtrate under reduced pressure to yield a dark oil.

  • Purification: Purify the crude residue via silica gel flash chromatography.

    • Eluent: Gradient of Hexane/Ethyl Acetate (9:1 to 4:1).

    • Target: The product usually elutes after the unreacted starting material but before any bis-alkylated byproducts.

Storage & Stability
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Stability: The secondary amine is susceptible to oxidation (to the benzoxazinone or imine) upon prolonged exposure to air.

References

  • Regioselective Synthesis of Benzoxazines: Title: "Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine-3-carboxylate..." Source: ElectronicsAndBooks (citing J. Heterocyclic Chem.). URL:[Link]

  • Compound Identifiers & Safety: Title: "this compound | C11H13NO3" Source:[1][3][4] PubChem (NIH).[4] URL:[Link]

  • General Benzoxazine Spectroscopy: Title: "3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities" Source: ResearchGate (Journal of the Serbian Chemical Society). URL:[Link]

Sources

Technical Guide: Solubility & Solvent Systems for Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

[1][2]

Executive Summary & Compound Architecture

This compound is a bicyclic heterocyclic ester used as a pivotal intermediate in the synthesis of bioactive molecules, including levofloxacin precursors and neuroprotective agents.[1][2] Its physicochemical behavior is governed by the interplay between its lipophilic benzoxazine core and the polar ester functionality.[1][2]

  • CAS Number: 22244-22-0[1][3][4][5]

  • Molecular Formula: C₁₁H₁₃NO₃[1]

  • Molecular Weight: 207.23 g/mol [1][4][5]

  • Physical State: Typically a viscous brown liquid or low-melting solid at room temperature.[1][2]

Mechanistic Solubility Drivers

The molecule exhibits amphiphilic character :

  • Lipophilic Domain: The fused benzene ring and the ethyl group drive solubility in non-polar to moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate).[2]

  • Polar Domain: The secondary amine (–NH–) and ester (–COOEt) groups facilitate hydrogen bonding and dipole-dipole interactions, granting solubility in polar aprotic solvents (e.g., DMF, DMSO) and protic solvents (e.g., Ethanol) under specific conditions.[2]

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic interaction with the solute. This classification is derived from standard synthetic protocols (alkylation, reduction, and extraction) involving this scaffold.[2]

Table 1: Qualitative Solubility Matrix
Solvent ClassSpecific SolventsSolubility StatusOperational Context
Polar Aprotic DMF, DMSOHigh Primary reaction media for alkylation; ideal for stock solutions in bioassays.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh Standard solvent for liquid-liquid extraction and reaction monitoring.[1][2]
Esters/Ketones Ethyl Acetate, AcetoneHigh Excellent for extraction; Acetone is used in condensation reactions with

.[2]
Ethers THF, Diethyl EtherModerate to High THF is a common eluent component; Ether is used in recrystallization mixtures.[2]
Alcohols Ethanol, MethanolModerate Soluble; often used in reduction steps.[2] Solubility increases significantly with temperature.[1][2][6]
Alkanes Hexane, HeptaneLow / Anti-solvent Poor solubility; used to induce precipitation or as a non-polar mobile phase component.[1][2]
Aqueous Water, BrineInsoluble Immiscible; forms the aqueous phase during workup.[1][2]

Critical Insight: While the compound is soluble in alcohols, prolonged heating in primary alcohols (like Methanol) can lead to transesterification if acidic or basic catalysts are present.[2] Always monitor stability in protic solvents.[1][2]

Experimental Protocols

Protocol A: Rapid Solubility Screening (Self-Validating)

This protocol allows researchers to quickly determine the saturation limit for specific applications (e.g., crystallization screening).[1][2]

Materials: 10 mg of Compound, 1.5 mL HPLC vials, Micropipette. Step-by-Step:

  • Weighing: Place 10 mg of this compound into a clear vial.

  • Solvent Addition: Add the target solvent in 50 µL increments at Room Temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained with < 100 µL (Solubility > 100 mg/mL).[1][2]

    • Moderately Soluble: Clear solution with 100–1000 µL.[1][2]

    • Insoluble: Visible droplets or particulates persist after 1 mL.[1][2]

  • Thermal Stress (Optional): If insoluble, heat to 50°C. If dissolution occurs, the solvent is a candidate for recrystallization (cooling will induce precipitation).[2]

Protocol B: Purification via Solvent-Anti-Solvent Precipitation

Since the compound is often a viscous liquid, purification can be challenging.[1][2] This method utilizes the differential solubility between Diethyl Ether (good solvent) and Hexane (anti-solvent) to remove impurities.[1][2][7]

  • Dissolution: Dissolve the crude viscous oil in a minimum volume of Diethyl Ether (or Ethyl Acetate).[1][2]

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble inorganic salts (e.g., residual

    
    ).
    
  • Precipitation: Slowly add Hexane dropwise with stirring until a persistent cloudiness (turbidity) appears.

  • Crystallization: Store the mixture at -20°C for 12–24 hours.

  • Recovery: If a solid forms, filter cold.[1][2] If an oil separates, decant the supernatant (containing impurities) and dry the oil under high vacuum.[2]

Decision Logic for Solvent Selection

The following diagram illustrates the logical pathway for selecting the appropriate solvent based on the intended experimental outcome (Reaction vs. Purification).

SolventSelectionStartSelect Solvent PurposeReactionSynthetic ReactionStart->ReactionPurificationPurification / IsolationStart->PurificationAlkylationAlkylation / SubstitutionReaction->AlkylationNucleophilic AttackReductionReductionReaction->ReductionHydride TransferExtractionLiquid-Liquid ExtractionPurification->ExtractionChromatographyColumn ChromatographyPurification->ChromatographyDMFDMF or Acetone(High Solubility, Polar Aprotic)Alkylation->DMFEtOHEthanol(Protic, Moderate Solubility)Reduction->EtOHDCM_EtOAcDCM or Ethyl Acetate(Immiscible with Water)Extraction->DCM_EtOAcHex_EtOAcHexane : Ethyl Acetate(Gradient Elution)Chromatography->Hex_EtOAc

Figure 1: Decision matrix for solvent selection based on process requirements. Blue nodes indicate process category; Red/Yellow nodes indicate specific solvent recommendations.[1][2]

Synthetic Context & Pathway Visualization

Understanding where this compound fits in the synthetic pathway dictates solvent choice.[1][2] It is typically synthesized via the condensation of 2-aminophenol with ethyl 2,3-dibromopropanoate.[1][2][8]

SynthesisPathwayAminophenol2-AminophenolConditionsK2CO3, AcetoneRefluxAminophenol->ConditionsDibromoEthyl 2,3-dibromopropanoateDibromo->ConditionsProductEthyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate(Target)Conditions->ProductCyclizationDerivativesN-Alkylated / Oxidized DerivativesProduct->DerivativesFunctionalization(in DMF/DMSO)

Figure 2: Synthesis and downstream functionalization pathway.[1][2] Acetone is the preferred solvent for formation, while DMF is used for subsequent derivatization.

References

  • PubChem. (2021).[1] this compound (CID 31090).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Mayer, S., Arrault, A., Guillaumet, G., & Mérour, J. Y. (2001).[2] Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine-3-carboxylate. Journal of Heterocyclic Chemistry, 38, 221.[2] Retrieved from [Link][1][2]

  • University of Rochester. (n.d.).[1][2] Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • PrepChem. (n.d.).[1][2] Synthesis of Ethyl 3,4-dihydro-4-benzyl-2H-1,4-benzoxazine-2-carboxylate. Retrieved from [Link]

The 1,4-Benzoxazine Core: A Privileged Scaffold in Medicinal Chemistry

[1][2]

Executive Summary

The 1,4-benzoxazine core—a bicyclic heterocyclic system consisting of a benzene ring fused to a six-membered oxazine ring containing oxygen and nitrogen at positions 1 and 4—represents a "privileged scaffold" in drug discovery.[1][2][3] From its natural origins in cereal defense metabolites like DIMBOA to its clinical application in blockbuster antibiotics like Levofloxacin (a pyridobenzoxazine), this moiety offers a unique balance of lipophilicity, polarity, and metabolic stability. This technical guide analyzes the biological significance of the 1,4-benzoxazine core, detailing its mechanistic versatility in oncology, infectious disease, and neuroprotection, supported by rigorous experimental protocols and structure-activity relationship (SAR) data.

Part 1: Structural Fundamentals & Chemical Biology

The Core Architecture

The 1,4-benzoxazine scaffold exists primarily in two oxidation states of interest to medicinal chemists:

  • 3,4-Dihydro-2H-1,4-benzoxazine: A reduced, flexible morpholine-like system.

  • 2H-1,4-Benzoxazin-3(4H)-one: The oxidized amide form, often serving as a peptidomimetic template.

Physicochemical Properties:

  • Lipophilicity: The benzene ring enhances membrane permeability, while the heteroatoms (O, N) provide hydrogen bond acceptor/donor sites critical for target engagement.

  • Conformation: The half-chair conformation of the oxazine ring in dihydro-derivatives allows for precise spatial orientation of substituents, mimicking bioactive alkaloids.

Natural Origins: The DIMBOA Legacy

The biological relevance of this core was first established through DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), a phytoalexin found in maize (Zea mays).

  • Mechanism: Upon tissue damage, glucosidases cleave the stored glucoside, releasing the toxic aglycone. DIMBOA acts as a potent inhibitor of bacterial and fungal growth by alkylating DNA and inhibiting proteases.

  • Significance: This natural precedent validates the core's ability to interact with diverse biological macromolecules.

Part 2: Therapeutic Mechanisms & Signaling Pathways[4]

Oncology: Multi-Target Kinase Inhibition & DNA Interaction

Synthetic 1,4-benzoxazine derivatives have emerged as potent anticancer agents. Key mechanisms include:

  • EGFR/PI3K/Akt Pathway Inhibition: Derivatives substituted at the C2 and N4 positions can fit into the ATP-binding pocket of kinases like EGFR, preventing autophosphorylation and downstream signaling.

  • c-Myc Downregulation: Recent studies indicate that specific benzoxazinones stabilize G-quadruplex structures in the c-Myc promoter region, repressing the transcription of this oncogene.

Visualization: Anticancer Mechanism of Action The following diagram illustrates the dual pathway modulation by 1,4-benzoxazine derivatives.

Benzoxazine_MOACompound1,4-Benzoxazine DerivativeEGFREGFR Kinase DomainCompound->EGFR Competitive InhibitioncMyc_Promoterc-Myc Promoter (G-Quadruplex)Compound->cMyc_Promoter StabilizationPI3KPI3K ComplexEGFR->PI3K Activation BlockedAKTAkt PhosphorylationPI3K->AKT Signaling HaltedApoptosisApoptosis / AutophagyAKT->Apoptosis Loss of Survival SignalTranscriptionc-Myc TranscriptioncMyc_Promoter->Transcription RepressionTranscription->Apoptosis Reduced Proliferation

Caption: Dual mechanism of action showing kinase inhibition (EGFR/PI3K) and genetic regulation (c-Myc) leading to cancer cell apoptosis.

Antimicrobial Activity: The Levofloxacin Connection

While Levofloxacin is technically a pyridobenzoxazine, the 1,4-benzoxazine ring is integral to its structure, locking the N1 and C8 positions of the quinolone core. This fusion:

  • Restricts conformational rotation, enhancing binding affinity to DNA Gyrase and Topoisomerase IV .

  • Improves pharmacokinetic half-life.

Part 3: Structure-Activity Relationships (SAR)

The versatility of the 1,4-benzoxazine core allows for extensive chemical modification.[1][4] The table below summarizes the impact of substitutions at key positions.

Table 1: SAR Summary of 1,4-Benzoxazine Derivatives

PositionModificationBiological EffectMechanistic Rationale
N-4 Alkylation / ArylationIncreased Potency Enhances hydrophobic interaction with kinase ATP pockets; improves membrane permeability.
C-2 Benzyl/Phenyl groupsSelectivity Switch Bulky groups here often favor neuroprotective activity (antioxidant) over cytotoxicity.
C-3 Carbonyl (C=O)Metabolic Stability Converts amine to amide (lactam), resisting oxidative metabolism; mimics peptide bonds.
C-6/7 Halogens (Cl, F)Enhanced Binding Electron-withdrawing groups increase the acidity of NH (if present) and form halogen bonds with target residues.
C-6/7 Nitro/Amino groupsCytotoxicity Nitro groups often increase cytotoxicity (potential bioreduction); Amino groups improve solubility.

Visualization: Pharmacophore Map

SAR_MapCore1,4-Benzoxazine CoreN4Position N-4:Lipophilic Tail RegionCore->N4C2Position C-2/C-3:Stereocenter & ShapeCore->C2AromaticPositions C-6/C-7:Electronic TuningCore->AromaticEffect1Kinase Affinity(Hydrophobic Pocket)N4->Effect1Effect2PeptidomimeticPropertiesC2->Effect2Effect3Metabolic Stability& Halogen BondingAromatic->Effect3

Caption: Pharmacophore mapping of the 1,4-benzoxazine core highlighting regions critical for biological activity tuning.

Part 4: Experimental Protocols

Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Causality: This protocol uses the "suicide substrate" approach where 2-aminophenol reacts with alpha-halo esters. The base promotes nucleophilic attack by the phenol oxygen followed by intramolecular cyclization by the amine.

Reagents: 2-Aminophenol (10 mmol), Ethyl chloroacetate (12 mmol), Potassium Carbonate (anhydrous, 25 mmol), Acetone (dry).

Workflow:

  • Dissolution: Dissolve 2-aminophenol in dry acetone (30 mL) in a round-bottom flask.

  • Base Addition: Add anhydrous

    
     and stir for 30 minutes at room temperature (activates the phenoxide).
    
  • Alkylation: Dropwise add ethyl chloroacetate. Reflux the mixture for 6–8 hours.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Disappearance of starting phenol indicates completion.

  • Work-up: Filter off inorganic salts. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize the solid residue from ethanol to yield the pure benzoxazinone core.

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

Trustworthiness: This protocol validates cell viability through mitochondrial reductase activity, a standard metric for anticancer potency.

Workflow Visualization:

MTT_ProtocolStep1Seeding:Plate cancer cells (e.g., A549)@ 5x10^3 cells/well in 96-well plateStep2Incubation:Allow attachment (24h, 37°C, 5% CO2)Step1->Step2Step3Treatment:Add Benzoxazine derivatives(Serial dilutions: 0.1 - 100 µM)Step2->Step3Step4Exposure:Incubate for 48hStep3->Step4Step5MTT Addition:Add 20µL MTT (5 mg/mL)Incubate 4h (Formazan formation)Step4->Step5Step6Solubilization:Dissolve crystals in DMSOStep5->Step6Step7Readout:Measure Absorbance @ 570 nmCalculate IC50Step6->Step7

Caption: Step-by-step workflow for the MTT cytotoxicity assay used to determine IC50 values of benzoxazine derivatives.

Part 5: Quantitative Data Summary

The following table aggregates cytotoxicity data from recent literature for specific 1,4-benzoxazine derivatives against the A549 lung cancer cell line, illustrating the high potency achievable with this scaffold.

Compound IDSubstituents (R)Cell LineIC50 (µM)Reference
Cmpd 3 6-chloro-N-propargylA5490.32 ± 0.05[Bollu et al., 2017]
Cmpd 14b Triazole-linkedA5494.50 ± 0.20[Zhang et al., 2018]
Cmpd 4e 7-methyl-N-arylA5495.20 ± 0.40[Zhou et al., 2014]
DIMBOA 2,4-dihydroxy-7-methoxyVarious10 - 50[Niemeyer, 2009]

Note: Synthetic derivatives (Cmpd 3) often outperform the natural product (DIMBOA) due to optimized lipophilicity and target binding.

References

  • Niemeyer, H. M. (2009). Hydroxamic acids derived from 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one: Key defense chemicals of cereals. Journal of Agricultural and Food Chemistry. Link

  • Bollu, R., et al. (2017). Synthesis and anticancer activity of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives.[5] European Journal of Medicinal Chemistry. Link

  • Zhou, Y., et al. (2014). Design, synthesis and biological evaluation of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potential anticancer agents.[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Zhang, P., et al. (2018). Synthesis and biological evaluation of 1,2,3-triazole-linked benzoxazinone derivatives as potential anticancer agents. Chemical Biology & Drug Design. Link

  • Chatterjee, I., et al. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents.[6] ChemMedChem. Link

physical appearance and stability of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Stability Management of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Executive Technical Summary

This compound (CAS: 22244-22-0) represents a critical heterocyclic scaffold in medicinal chemistry, serving as a pharmacophore in potassium channel openers, anticoagulants, and emerging protein degrader (PROTAC) linkers.[1][2][3][4]

Despite its synthetic utility, this molecule exhibits significant physicochemical instability , characterized by oxidative dehydrogenation and hydrolytic susceptibility.[4] This guide provides a rigorous technical framework for handling, characterizing, and storing this compound to maintain structural integrity in drug development workflows.

Physicochemical Characterization

The physical state of this compound is often a source of confusion in laboratory settings due to its proximity to the solid-liquid phase transition at room temperature and its sensitivity to impurities.[4]

PropertySpecificationTechnical Insight
CAS Number 22244-22-0Unique identifier for the dihydro-ester variant.[1][2][4][5]
Molecular Formula C₁₁H₁₃NO₃MW: 207.23 g/mol .[1][3][4][6]
Physical State Low-melting solid / Viscous OilCritical: Pure material is often a waxy solid or semi-solid.[4] Commercial samples frequently appear as viscous liquids due to supercooling or trace impurities lowering the melting point.[4]
Color Pale Yellow to Off-White (Pure)Purity Indicator: Darkening to brown or reddish-black indicates oxidation of the secondary amine (NH) to quinoid-like species.[4]
Solubility DMSO, Methanol, DCM, Ethyl AcetateLipophilic nature drives solubility in organic solvents; poor water solubility.[4]
Chirality Racemic (±) or EnantiopureThe C2 position is a chiral center.[4] Spontaneous racemization can occur under basic conditions due to the acidity of the C2 proton.[4]

Stability Profile & Degradation Mechanisms

The stability of this compound is compromised by three primary vectors: Oxidative Dehydrogenation , Hydrolysis , and Photolability .[4]

Oxidative Dehydrogenation (The "Browning" Effect)

The most immediate threat to purity is atmospheric oxygen.[4] The 3,4-dihydro-1,4-benzoxazine core contains a secondary amine (NH) and benzylic-like protons.[4]

  • Mechanism: Radical abstraction of the hydrogen at N(4) or C(2) leads to the formation of an imine or fully aromatic benzoxazine species.[4] This conjugation extension shifts the absorption spectrum, resulting in the characteristic brown color of degraded samples.[4]

  • Impact: Loss of the "dihydro" functionality alters the 3D geometry from a semi-chair/half-chair conformation to a planar structure, destroying biological activity dependent on the morpholine ring puckering.[4]

Hydrolysis

The ethyl ester at C(2) is susceptible to hydrolysis, particularly if the sample absorbs moisture (hygroscopic tendency).[4]

  • Mechanism: Water attack at the carbonyl carbon releases ethanol and forms the free carboxylic acid.[4]

  • Catalysis: This process is autocatalytic; trace acid formed accelerates further hydrolysis.[4]

Visualization of Degradation Pathways

The following diagram illustrates the cascade of instability triggered by environmental factors.

G Pure Intact Molecule (Pale Yellow/Waxy Solid) Oxidation Oxidative Stress (Air/Light) Pure->Oxidation O2 exposure Moisture Moisture Ingress (H2O) Pure->Moisture Hygroscopicity Radical Radical Intermediate (N-centered) Oxidation->Radical H-abstraction Acid Hydrolyzed Acid (Precipitate/Degradant) Moisture->Acid Ester Hydrolysis (-EtOH) Imine Dehydrogenated Impurity (Brown/Dark Oil) Radical->Imine Aromatization/Conjugation

Figure 1: Degradation pathways showing the transition from pure compound to oxidized (brown) or hydrolyzed byproducts.[4]

Handling & Storage Protocols

To ensure experimental reproducibility, the following "Cold Chain" protocol must be strictly enforced.

Storage Conditions (The "Minus-20" Rule)
  • Temperature: Store at -20°C (± 5°C) . Room temperature storage significantly accelerates oxidation rates.[4]

  • Atmosphere: The vial headspace must be purged with Argon or Nitrogen .[4]

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.[4]

Handling Workflow
  • Thawing: Allow the vial to reach room temperature inside a desiccator before opening. This prevents condensation of atmospheric water onto the cold compound (which would catalyze hydrolysis).[4]

  • Aliquoting: Avoid repeated freeze-thaw cycles. Upon initial receipt, dissolve the bulk material in anhydrous DMSO or DCM, aliquot into single-use vials, evaporate solvent (if DCM), purge with Argon, and freeze.[4]

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of stock solutions to prevent transesterification.[4] Anhydrous DMSO is preferred for biological stocks.[4]

Analytical Validation

Before using this compound in synthesis or biological assays, validate purity using the following parameters.

MethodDiagnostic SignalPass Criteria
Visual Inspection Color check against white background.Pass: Off-white to pale yellow.Fail: Dark brown, red, or black oil.[4]
¹H NMR (DMSO-d₆) Ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).NH signal (broad, exchangeable).[4]Integration of ethyl group matches aromatic signals.[4] No aldehyde peaks (oxidative cleavage).[4]
LC-MS Molecular Ion [M+H]⁺ = 208.1Single peak >95% area.[4] Presence of M-2 (206) indicates dehydrogenation (oxidation).[4]
Experimental Workflow: Purity Recovery

If the compound has browned (oxidized), a simple filtration is insufficient.[4]

  • Dissolve: Dissolve the dark oil in minimal Ethyl Acetate.

  • Wash: Wash rapidly with dilute NaHCO₃ (removes hydrolyzed acid).[4]

  • Purify: Pass through a short pad of silica gel (flash filtration) eluting with Hexane:EtOAc (3:1).[4] The oxidized impurities are often more polar or retained as tars.[4]

  • Concentrate: Evaporate immediately and store under Argon.

References

  • PubChem. (n.d.).[4] this compound (CID 31090).[1][4] National Center for Biotechnology Information.[4] Retrieved January 30, 2026, from [Link][4]

  • Mal, A., et al. (2018).[4][7] Efficient Synthesis of 3,4-Dihydro-1,4-benzoxazine Derivatives. The Journal of Organic Chemistry, 83(15), 7907–7918.[4] Retrieved January 30, 2026, from [Link][4]

Sources

A Comprehensive Technical Guide to Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique benzoxazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting neurological disorders and other therapeutic areas.[1] This guide provides an in-depth overview of its commercial availability, offers a detailed synthesis protocol, and discusses its applications, empowering researchers to effectively integrate this valuable intermediate into their drug discovery and development workflows.

Commercial Availability and Supplier Landscape

A critical first step in any research endeavor is the reliable procurement of starting materials. This compound (CAS No. 22244-22-0) is available from several reputable chemical suppliers. The choice of supplier often depends on factors such as purity, quantity required, cost, and lead times. Below is a comparative summary of key suppliers.

SupplierProduct Name/SynonymCAS NumberPurityPack SizePrice (USD)Availability/Lead Time
Chem-Impex This compound22244-22-0≥ 97% (HPLC)--Inquire
Vibrant Pharma Inc. Ethyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-2-carboxylate22244-22-097%1g - 25g$15.00 - $190.00Inquire
Sigma-Aldrich (via Ambeed) Ethyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-2-carboxylate22244-22-097%-InquireShipped in cold pack
Sigma-Aldrich (via Fluorochem) Ethyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-2-carboxylate22244-22-096%-InquireAmbient Storage
Moldb This compound22244-22-097%1g - 25g$32.00 - $415.001-3 weeks
Apollo Scientific Ethyl benzomorpholine-2-carboxylate22244-22-097%5g, 25g£77.00, £241.00Stock in UK/US
Chemrio This compound22244-22-0--InquireFree shipping in U.S.

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis (CoA) to verify purity and quality.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its proper handling, storage, and use in chemical reactions.

PropertyValue
Molecular Formula C₁₁H₁₃NO₃[1][3]
Molecular Weight 207.23 g/mol [1][3]
Appearance Viscous brown liquid[1] or Solid/semi-solid[2]
Purity Typically ≥ 96-97%[1][2][3][4][5]
Storage Conditions Store at 0 - 8 °C[1] or in freezer under -20°C[2]

Synthesis of this compound

The synthesis of this key intermediate is well-documented in the scientific literature. A common and effective method involves the condensation of 2-aminophenol with ethyl 2,3-dibromopropanoate.[6] This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization.

Experimental Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-aminophenol 2-aminophenol reaction_vessel Reaction Mixture (Reflux) 2-aminophenol->reaction_vessel ethyl_2_3_dibromopropanoate Ethyl 2,3-dibromopropanoate ethyl_2_3_dibromopropanoate->reaction_vessel base Base (e.g., K2CO3) base->reaction_vessel solvent Solvent (e.g., Acetone) solvent->reaction_vessel filtration Filtration reaction_vessel->filtration Cooling evaporation Solvent Evaporation filtration->evaporation Filtrate chromatography Column Chromatography evaporation->chromatography Crude Product final_product Ethyl 3,4-dihydro-2H-1,4- benzoxazine-2-carboxylate chromatography->final_product Purified Product

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is adapted from established literature procedures.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 eq), ethyl 2,3-dibromopropanoate (1.1 eq), and potassium carbonate (2.5 eq) in acetone.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

The 3,4-dihydro-2H-1,4-benzoxazine core is a versatile scaffold that has been incorporated into a variety of pharmacologically active compounds. This compound, as a key intermediate, provides a convenient entry point for the synthesis of these derivatives.

Logical Relationship Diagram

G cluster_derivatization Chemical Modifications cluster_intermediates Key Intermediates cluster_applications Potential Applications start Ethyl 3,4-dihydro-2H-1,4- benzoxazine-2-carboxylate hydrolysis Ester Hydrolysis start->hydrolysis amidation Amidation start->amidation reduction Ester Reduction start->reduction n_alkylation N-Alkylation/ N-Arylation start->n_alkylation acid Carboxylic Acid Derivative hydrolysis->acid amide Amide Derivatives amidation->amide alcohol Primary Alcohol Derivative reduction->alcohol n_substituted N-Substituted Derivatives n_alkylation->n_substituted neuro Neurological Disorders[1] acid->neuro agrochemical Agrochemicals[1] amide->agrochemical anticancer Anti-cancer Agents[1] alcohol->anticancer antimicrobial Antimicrobial Substances[1] n_substituted->antimicrobial

Sources

Methodological & Application

Purification of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2024-004

Abstract & Scope

This application note details the isolation and purification of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (hereafter referred to as Compound A ). This scaffold is a critical intermediate in the synthesis of bioactive heterocycles, including levofloxacin analogs and PPAR agonists.

The purification of Compound A presents a specific challenge: balancing the retention of the lipophilic ester moiety against the basicity of the secondary amine (position 4), which frequently causes peak tailing on acidic silica gel. This protocol establishes a self-validating workflow using a buffered mobile phase and gradient elution to achieve >98% purity.

Physicochemical Profile & Separation Logic

To design a robust chromatography method, we must first analyze the "client" molecule's interaction with the stationary phase.

FeatureChemical NatureChromatographic Consequence
Secondary Amine (NH) Basic, H-bond donorRisk: Interacts strongly with acidic silanols (Si-OH) on silica gel, leading to "streaking" or "tailing."
Ethyl Ester Moderately polar, LipophilicBenefit: Provides good solubility in organic solvents (EtOAc, DCM). Susceptible to hydrolysis in highly acidic/basic aqueous conditions.
Benzene Ring AromaticDetection: Strong UV absorption at 254 nm.
Chirality C2 is a chiral centerNote: Standard silica separates the racemate from impurities, not enantiomers.
The "Amine Problem"

Standard flash chromatography often fails for Compound A because the secondary amine becomes protonated by the acidic silica surface. This results in broad peaks that co-elute with impurities.

  • Solution: We employ Silica Deactivation using 1% Triethylamine (TEA) in the mobile phase. This blocks active silanol sites, sharpening the peak shape.

Pre-Chromatography Assessment (TLC Method Development)

Before committing the bulk crude material to the column, a Thin Layer Chromatography (TLC) method must be validated.

Workflow: TLC Optimization

The following logic gate ensures the selected solvent system provides adequate separation (


) between the product and the nearest impurity.

TLC_Optimization Start Start: Crude Mixture Spot Spot TLC Plate (Silica Gel 60 F254) Start->Spot Solvent1 Test Solvent A: Hexane:EtOAc (80:20) Spot->Solvent1 CheckRf Check Rf of Product Solvent1->CheckRf LowRf Rf < 0.2 (Too Polar) CheckRf->LowRf Stuck at Baseline HighRf Rf > 0.7 (Too Non-Polar) CheckRf->HighRf Moves with Front GoodRf Rf 0.25 - 0.35 (Ideal) CheckRf->GoodRf Separation AdjustPolar Increase Polarity (Hex:EtOAc 60:40) LowRf->AdjustPolar AdjustNonPolar Decrease Polarity (Hex:EtOAc 90:10) HighRf->AdjustNonPolar StreakCheck Check Spot Shape: Streaking? GoodRf->StreakCheck AdjustPolar->CheckRf AdjustNonPolar->CheckRf AddBase Add 1% TEA to Mobile Phase StreakCheck->AddBase Tailing FinalMethod Final Method: Hex:EtOAc:TEA StreakCheck->FinalMethod Round Spot AddBase->FinalMethod

Figure 1: Decision tree for optimizing the mobile phase. Note that for benzoxazines, the addition of TEA is frequently required to prevent amine interaction with silica.

Detailed Purification Protocol

Materials Required[1][2][3][4][5][6][7][8][9]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Hexanes (HPLC Grade).

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Modifier: Triethylamine (TEA).

  • Crude Sample: Reaction mixture containing Compound A , unreacted 2-aminophenol (polar), and ethyl 2,3-dibromopropionate (non-polar).

Step 1: Sample Preparation (Dry Loading)

Why Dry Load? Benzoxazines are often viscous oils or low-melting solids. Wet loading (dissolving in minimal solvent and pipetting onto the column) often leads to band broadening. Dry loading guarantees a tight starting band.

  • Dissolve crude Compound A in a minimal amount of Dichloromethane (DCM).

  • Add Celite 545 or Silica Gel (ratio 1:2 w/w sample to support).

  • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

Step 2: Column Packing & Conditioning
  • Slurry Pack: Suspend Silica Gel in Hexane:EtOAc:TEA (90:10:1) .

    • Note: Pre-treating the silica with the TEA-containing solvent is critical. It neutralizes the column before the sample touches it.

  • Pour slurry into the column. Flush with 2 column volumes (CV) of the starting solvent to compact the bed.

Step 3: Elution Gradient

Run the column using the following gradient profile. The gradual increase in polarity ensures separation of the non-polar dibromo-ester impurities first, followed by the product, leaving the polar aminophenol behind.

PhaseVolume (CV)Solvent Ratio (Hexane : EtOAc : TEA)Target Elution
Equilibration 295 : 5 : 1System conditioning
Isocratic 1 295 : 5 : 1Elution of non-polar impurities (e.g., dibromo esters)
Gradient 1095:5 → 70:30 (Linear)Elution of Compound A
Flush 30 : 100 : 1Elution of polar byproducts (2-aminophenol)
Step 4: Fraction Analysis
  • Collect fractions in test tubes.

  • Spot fractions on TLC plates.

  • Visualize under UV (254 nm). Compound A will appear as a dark spot.

  • Optional: Stain with Iodine chamber. The secondary amine will absorb iodine and turn brown/yellow rapidly.

Troubleshooting & Self-Validation

This section addresses common failure modes and their mechanistic corrections.

ObservationRoot CauseCorrective Action
Product Streaking Amine interacting with Silica.Increase TEA concentration to 2% or switch to basic Alumina.
Co-elution Gradient too steep.Hold isocratic at 90:10 for 5 CVs before increasing polarity.
Product Decomposition Acid-catalyzed hydrolysis of ester.Ensure silica is neutral; do not leave product on column overnight.
Low Recovery Product crystallizing on column.Ensure solubility in mobile phase; adding 5% DCM to the mobile phase can help solubility without drastically altering polarity.

Process Visualization

The following diagram illustrates the physical workflow, emphasizing the critical "Dry Load" step to maximize resolution.

Column_Workflow Crude Crude Reaction Mix (DCM Solution) Adsorption Adsorb on Celite (Rotavap to dryness) Crude->Adsorption Loading Load Dry Powder on Column Head Adsorption->Loading Packing Pack Column (Slurry in 90:10 Hex/EtOAc + 1% TEA) Packing->Loading Pre-condition Elution Gradient Elution (Hex -> EtOAc) Loading->Elution Fractions Collect Fractions (Monitor UV 254nm) Elution->Fractions

Figure 2: Operational workflow for the purification of Compound A. Dry loading is preferred over wet loading to maintain band sharpness.

References

  • Mayer, S., et al. (2001). "Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine-3-carboxylate and 3-Acetate Derivatives." Journal of Heterocyclic Chemistry, 38, 221. (Describes the condensation of 2-aminophenol with ethyl 2,3-dibromopropionate and subsequent chromatographic challenges).

  • Sigma-Aldrich. "3,4-Dihydro-2H-1,4-benzoxazine Product Sheet."[2] (Provides physical property data confirming solid/melting point characteristics).

  • Mal, A., et al. (2018).[3] "Synthesis of 3,4-Dihydro-1,4-benzoxazine Derivatives." The Journal of Organic Chemistry, 83, 7907-7918.[3] (Details modern catalytic approaches and purification standards for benzoxazines).

  • ResearchGate. "Rf value for TLC of acetanilide derivatives." (General discussion on TLC polarity logic for amine/ester separation).

Sources

reaction conditions for N-alkylation of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate scaffold represents a critical intermediate in the synthesis of bioactive heterocyclic compounds, including PPAR agonists, antibacterial agents (e.g., levofloxacin analogs), and neuroprotective drugs.

The core synthetic challenge lies in the chemoselective N-alkylation of the secondary amine (N4 position). While the nitrogen atom exhibits aniline-like nucleophilicity, the presence of the labile ethyl ester at the C2 position introduces significant risks of hydrolysis (saponification) or racemization under harsh basic conditions.

This guide provides an optimized, self-validating protocol for N-alkylation, prioritizing yield and stereochemical integrity. We contrast the standard weak-base approach with stronger base alternatives, providing a decision matrix for process chemists.

Chemical Context & Mechanistic Insight

Structural Analysis

The substrate contains two competing sites of reactivity relevant to alkylation conditions:

  • N4-Position (Target): A secondary amine conjugated to the benzene ring. Its nucleophilicity is reduced compared to aliphatic amines due to resonance delocalization into the aromatic ring, but it remains sufficiently reactive for

    
     pathways.
    
  • C2-Position (Risk): The proton at C2 is

    
     to the ester carbonyl and 
    
    
    
    to the nitrogen. This makes it acidic (
    
    
    ). Strong bases (e.g., NaH, LDA) can deprotonate this site, leading to racemization of the chiral center or Claisen-type self-condensation.
Reaction Pathway

The reaction proceeds via a standard


 mechanism. The base deprotonates the N-H (equilibrium), generating a nucleophilic amide/aniline anion which attacks the alkyl halide.

Key Control Point: To prevent quaternization (over-alkylation), the stoichiometry of the alkyl halide must be controlled, although the steric bulk of the benzoxazine ring generally discourages the formation of quaternary ammonium salts compared to simple anilines.

Visual Workflow & Decision Matrix

The following diagram outlines the decision process for selecting reaction conditions based on the electrophile's reactivity and the substrate's sensitivity.

G Start Substrate: This compound CheckElectrophile Analyze Alkyl Halide (R-X) Start->CheckElectrophile Reactive Reactive R-X (MeI, BnBr, Allyl-Br) CheckElectrophile->Reactive High Reactivity Unreactive Unreactive R-X (Alkyl Chlorides, Steric Bulk) CheckElectrophile->Unreactive Low Reactivity MethodA Method A: Standard K2CO3 / DMF / 60°C Reactive->MethodA MethodB Method B: Catalytic K2CO3 / DMF / KI (cat) / 80°C Unreactive->MethodB Try Finkelstein First ProceedA Proceed with Method A MethodA->ProceedA RiskCheck Risk Assessment: Is C2-Racemization Acceptable? MethodB->RiskCheck Low Yield? MethodC Method C: Strong Base NaH / DMF / 0°C to RT ProceedC Proceed with Method C (Strict Anhydrous) MethodC->ProceedC RiskCheck->MethodC Yes (Racemic OK) Alternative Re-evaluate Route (Consider PTC) RiskCheck->Alternative No (Chiral Required)

Figure 1: Decision matrix for N-alkylation conditions based on electrophile reactivity and stereochemical requirements.

Experimental Protocols

Protocol A: The "Standard" Mild Approach (Recommended)

Applicability: Primary alkyl bromides/iodides, benzyl bromides. Advantage: Preserves the ester group; minimizes racemization risk.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyl Halide: 1.1 – 1.2 equiv

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular: 2.0 – 3.0 equiv
    
  • Solvent: DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile). Note: DMF is preferred for solubility.

  • Catalyst (Optional): Potassium Iodide (KI): 0.1 equiv (if using chlorides).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add

    
      (2.0 equiv). The mixture will appear as a suspension.
    
  • Activation: Stir the suspension at room temperature for 15 minutes. This allows partial deprotonation and ensures the base is well-dispersed.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Critical Check: If the reaction is exothermic, cool to 0°C during addition, then warm to RT.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC or LC-MS.

    • Typical Time: 2 – 6 hours.

    • Endpoint: Disappearance of the starting secondary amine.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (5x reaction volume).

    • Wash with water (3x) to remove DMF. Note: Thorough washing is crucial to prevent DMF carryover which complicates NMR.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Hard" Approach (Difficult Substrates)

Applicability: Unreactive alkyl chlorides, bulky electrophiles. Warning: High risk of ester hydrolysis if water is present. High risk of racemization.

Reagents:

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil: 1.2 equiv.

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Procedure:

  • Preparation: Flame-dry a flask under Argon/Nitrogen atmosphere.

  • Base Wash (Optional): If mineral oil interferes with purification, wash NaH with dry pentane (3x) under inert gas. Otherwise, use as is.

  • Suspension: Suspend NaH (1.2 equiv) in anhydrous DMF at 0°C .

  • Substrate Addition: Dissolve the benzoxazine substrate in minimal DMF and add dropwise to the NaH suspension at 0°C.

    • Observation: Gas evolution (

      
      ) will occur. Vent via a needle/bubbler.
      
    • Aging: Stir at 0°C for 30 mins to ensure complete deprotonation of the N-H.

  • Alkylation: Add the alkyl halide dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature slowly. Stir for 12-24 hours.

  • Quench: Carefully quench with saturated

    
     solution at 0°C. Do not use water directly to avoid rapid ester hydrolysis at high pH.
    

Optimization & Troubleshooting Data

The following table summarizes common issues and their chemical remediations.

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Poor nucleophilicity of N4; Steric hindrance.Switch to Protocol B (NaH) or add Cs₂CO₃ (Cesium effect) in Protocol A. Add 10 mol% KI.
Ester Hydrolysis (Acid) Wet solvent (DMF is hygroscopic); Hydroxide generation.Use freshly distilled DMF or molecular sieves. Ensure base is anhydrous.
Racemization Base too strong; Temperature too high.Switch to Protocol A (

). Lower temp to 40°C and extend time. Avoid NaH.
O-Alkylation Not applicable (Phenol is already etherified).If observing unexpected byproducts, check for C-alkylation at C2 (rare but possible with NaH).
Emulsion during Workup DMF presence in organic layer.Wash organic layer with 5% LiCl solution instead of water/brine to break emulsion and remove DMF.

Mechanistic Diagram: Reaction & Side Pathways

ReactionPath SM Starting Material (Sec-Amine, Ester) Intermediate N-Anion Species (Nucleophile) SM->Intermediate Deprotonation (N-H) Side1 Side Product A: Hydrolyzed Acid SM->Side1 H2O / OH- (Saponification) Base Base (B:) Base->Intermediate Product Product (N-Alkylated) Intermediate->Product + R-X (SN2) Side2 Side Product B: Racemate (at C2) Intermediate->Side2 Strong Base (C2-H Deprotonation)

Figure 2: Reaction pathway showing the desired SN2 route and potential competitive pathways (hydrolysis/racemization).

References

  • Synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Source: ResearchGate.[1][2] Context: Describes the general ring closure and subsequent alkylation strategies using potassium carbonate. URL:[Link]

  • Reactivity of this compound. Source: Chem-Impex / PubChem. Context: foundational data on the stability and reactivity of the specific ester scaffold. URL:[Link]

  • Base Selection in Benzoxazine Synthesis. Source: Organic Chemistry Portal.[3] Context: Reviews various catalytic and stoichiometric methods for functionalizing benzoxazine nitrogens, highlighting the preference for mild bases to avoid ring opening or side reactions. URL:[Link]

  • Optimization of N-Alkylation for Anilines and Derivatives. Source: MDPI / Molecules. Context: General protocols for N-alkylation of aniline-like systems (conjugated nitrogens) which apply directly to the 1,4-benzoxazine system. URL:[Link][4]

Sources

Application Notes and Protocols for the Development of Anticancer Agents from Ethyl 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzoxazine Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have garnered significant interest for their potential as anticancer agents.[1][2] The structural rigidity and synthetic tractability of this core allow for diverse substitutions, enabling the fine-tuning of its pharmacological properties. Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, in particular, serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, including in oncology.[3] This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic analysis of anticancer agents derived from this promising scaffold.

Synthesis of this compound Derivatives

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core can be achieved through various strategies. A common and effective method involves the reaction of a substituted 2-aminophenol with a suitable three-carbon synthon. For the synthesis of the title compound and its analogues, a multi-step process is typically employed, starting with readily available precursors.

One established synthetic route involves the condensation of 2-aminophenol with ethyl 2,3-dibromopropanoate, which can yield the desired this compound, albeit sometimes in low yields. An alternative and often more efficient approach is the hydrogenation of ethyl 2H-1,4-benzoxazine-3-carboxylate. Further derivatization can be achieved through reactions such as N-alkylation or N-arylation at the 4-position, and substitutions on the benzene ring, to generate a library of analogues for structure-activity relationship (SAR) studies. More advanced synthetic methodologies, such as copper-catalyzed intramolecular C-N cyclization, offer excellent control over stereochemistry.[4]

Below is a generalized workflow for the synthesis and derivatization of the target compounds.

Synthesis_Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization 2-Aminophenol 2-Aminophenol Condensation Condensation 2-Aminophenol->Condensation Ethyl_2,3-dibromopropanoate Ethyl_2,3-dibromopropanoate Ethyl_2,3-dibromopropanoate->Condensation Core_Scaffold Ethyl 3,4-dihydro-2H-1,4- benzoxazine-2-carboxylate Condensation->Core_Scaffold N-Alkylation_Arylation N-Alkylation/ N-Arylation Core_Scaffold->N-Alkylation_Arylation Ring_Substitution Aromatic Ring Substitution Core_Scaffold->Ring_Substitution Derivative_Library Library of Analogues N-Alkylation_Arylation->Derivative_Library Ring_Substitution->Derivative_Library

Caption: Generalized synthetic workflow for producing a library of derivatives.

In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is crucial to identify promising lead compounds. This typically involves a primary screen for cytotoxicity against a panel of cancer cell lines, followed by more detailed mechanistic assays for the most potent derivatives.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro assessment of newly synthesized benzoxazine derivatives.

Experimental_Workflow Compound_Library Synthesized Benzoxazine Derivatives Library MTT_Assay Primary Cytotoxicity Screening (MTT Assay) Compound_Library->MTT_Assay Cell_Lines Panel of Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116) Cell_Lines->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Hit_Selection Selection of 'Hit' Compounds (Potent and Selective) IC50_Determination->Hit_Selection Apoptosis_Assay Apoptosis Induction Analysis (Annexin V/PI Staining) Hit_Selection->Apoptosis_Assay Western_Blot Mechanism of Action Studies (Western Blot for Apoptotic Proteins) Hit_Selection->Western_Blot Further_Studies Lead Optimization and In Vivo Studies Apoptosis_Assay->Further_Studies Western_Blot->Further_Studies

Caption: A stepwise workflow for the in vitro evaluation of synthesized compounds.

Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Synthesized benzoxazine derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzoxazine derivatives in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Materials:

  • 'Hit' benzoxazine derivatives

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the IC₅₀ concentration of the selected benzoxazine derivatives for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mechanism of Action and Structure-Activity Relationship (SAR)

The anticancer activity of benzoxazine derivatives can be attributed to various mechanisms, including the induction of apoptosis, cell cycle arrest, and DNA damage.[5][6] Some derivatives have been shown to exert their effects by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of caspases.[6]

Apoptosis_Pathway Benzoxazine_Derivative Benzoxazine Derivative Bcl2_Family Modulation of Bcl-2 Family Proteins Benzoxazine_Derivative->Bcl2_Family Bax_Up ↑ Bax (Pro-apoptotic) Bcl2_Family->Bax_Up Bcl2_Down ↓ Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2_Down Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Bax_Up->Mitochondrial_Pathway Bcl2_Down->Mitochondrial_Pathway Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed apoptotic pathway induced by benzoxazine derivatives.

Structure-Activity Relationship (SAR) Insights:

While a detailed SAR for this compound derivatives requires the synthesis and evaluation of a focused library, general trends for the broader benzoxazine class have been observed.

  • Substituents on the Benzene Ring: The nature and position of substituents on the aromatic ring significantly influence anticancer activity. Electron-donating groups, such as methoxy (OMe), have been shown to enhance potency in some cases.[7]

  • Substituents at the 4-position (Nitrogen): The group attached to the nitrogen atom of the benzoxazine ring is a key determinant of biological activity. Aryl groups at this position have been found to confer moderate to good potency against various cancer cell lines.[7][8] The inclusion of a para-amino group on this aryl ring can significantly enhance potency.[7][8]

  • Substituents at the 2-position: Modifications at the 2-position, where the ethyl carboxylate group is located in the parent compound, can also impact activity. For instance, in a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides, the introduction of methyl or dimethyl groups at the 2-position increased antagonistic activities at the 5-HT3 receptor.[9] This suggests that steric and electronic factors at this position are important for biological interactions.

Data Presentation:

The results of the in vitro assays should be tabulated for clear comparison of the activities of the synthesized derivatives.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDR¹ (at N-4)R² (on Benzene Ring)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. HCT-116
Parent HH>100>100>100
1a BenzylH55.268.472.1
1b PhenylH42.851.960.3
2a Benzyl6-Cl25.633.141.5
2b Phenyl6-Cl18.922.730.8
3a Benzyl7-OMe30.140.245.6
3b Phenyl7-OMe22.428.935.2
Doxorubicin --0.81.21.5

Note: The data in this table is hypothetical and for illustrative purposes only, designed to show how experimental results would be presented. Actual values would be determined experimentally.

Conclusion and Future Directions

This compound serves as a valuable starting point for the development of novel anticancer agents. The synthetic versatility of this scaffold allows for the generation of diverse libraries of compounds. A systematic approach involving in vitro cytotoxicity screening, apoptosis assays, and mechanistic studies is essential for identifying lead candidates. Future work should focus on expanding the derivative library to establish a more detailed SAR, optimizing the pharmacokinetic properties of the most potent compounds, and advancing the most promising leads to in vivo animal models for efficacy and toxicity evaluation.

References

  • Zhang, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. Retrieved from [Link]

  • Özkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. Retrieved from [Link]

  • Elkady, H., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. MDPI. Retrieved from [Link]

  • Elkady, H., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. National Institutes of Health. Retrieved from [Link]

  • Fu, X., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2018). Identification of Some Benzoxazepines as Anticancer Agents Inducing Cancer Cell Apoptosis. PubMed. Retrieved from [Link]

  • Fu, X., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. PubMed Central. Retrieved from [Link]

  • Sharaf Eldin, M. F. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • El-Fagal, S. F., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2024). ScienceDirect. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective Formylation of Ethyl 3,4Dihydro2H-1,4-benzoxazine-2-carboxylate or 2Acetate Derivatives. ResearchGate. Retrieved from [Link]

  • Fu, X., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2 H-1,4-Benzoxazines. PubMed. Retrieved from [Link]

  • Carrión, M. D., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. ResearchGate. Retrieved from [Link]

  • Kuroita, T., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. PubMed. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. Retrieved from [Link]

  • Kumar, D., et al. (2011). Design, synthesis and biological evaluation of 2H-benzo[b][3][10] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. PubMed. Retrieved from [Link]

  • Youssif, B. G. M., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

[1]

Strategic Analysis & Chemical Logic

The derivatization of Compound 1 is not a trivial ester manipulation.[1] The scaffold contains a secondary amine at position 4 (N4) which is nucleophilic.[1]

The "Self-Acylation" Trap

A common failure mode in derivatizing this scaffold is the direct hydrolysis of the ester to the acid followed by activation (e.g., with EDC or HATU).

  • Mechanism of Failure: The N4-amine of one molecule attacks the activated carboxylate of another.

  • Result: Formation of oligomers and polymers rather than the desired amide.[1]

  • Solution: The N4 position must be chemically "masked" (protected) or the reaction kinetics must be heavily biased (e.g., using a massive excess of external amine, which is wasteful) before activating the carboxylate.

The Recommended Workflow
  • N4-Protection: Install a Boc (tert-butoxycarbonyl) group.[1] This reduces the nucleophilicity of N4 and prevents self-coupling.[1]

  • Carboxylate Manipulation: Hydrolysis, Amidation, or Reduction.[1]

  • Deprotection: Removal of the Boc group to restore the scaffold's pharmacophore.[1]

Visual Workflow (Graphviz)[1]

The following diagram outlines the critical decision pathways for derivatizing Compound 1.

Benzoxazine_DerivatizationStartEthyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate(Compound 1)ProtSTEP 1: N-Boc Protection(Crucial for Yield)Start->ProtBoc2O, DMAPHydrolysisSTEP 2: Hydrolysis(LiOH, THF/H2O)Prot->HydrolysisReductionAlternative: Reduction(LiAlH4 -> Alcohol)Prot->ReductionAcidIntermediate:N-Boc Carboxylic AcidHydrolysis->AcidCouplingSTEP 3: Amide Coupling(HATU/DIPEA + R-NH2)Acid->CouplingDeprotSTEP 4: Deprotection(TFA or HCl)Coupling->DeprotFinalAlcTarget 2:Hydroxymethyl DerivativeReduction->FinalAlcDirect RouteFinalAmideTarget 1:Carboxamide DerivativeDeprot->FinalAmide

Caption: Logical workflow for benzoxazine derivatization preventing intermolecular side-reactions via N-Boc protection.

Detailed Experimental Protocols

Protocol A: N-Protection (The Safety Lock)

Rationale: Boc-protection renders the N4 nitrogen non-nucleophilic, allowing subsequent activation of the carboxylate without polymerization.

Reagents:

  • Compound 1 (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)[1]

  • DMAP (0.1 eq) or Et₃N (1.5 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Procedure:

  • Dissolve Compound 1 (e.g., 10 mmol) in anhydrous DCM (50 mL).

  • Add Et₃N (15 mmol) followed by DMAP (1 mmol).

  • Cool to 0°C and add Boc₂O (12 mmol) dissolved in minimal DCM dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[1] The product will be less polar (higher R_f) than the starting material.[1]

  • Workup: Wash with 1M HCl (to remove DMAP/Et₃N), then saturated NaHCO₃, then Brine. Dry over Na₂SO₄.[1]

  • Purification: Usually not required; can be used directly.[1][2] If needed, flash chromatography (SiO₂).[1]

Protocol B: Hydrolysis to the Free Acid

Rationale: Controlled saponification of the ethyl ester to generate the carboxylic acid precursor for library synthesis.

Reagents:

  • N-Boc-Protected Compound 1 (from Protocol A)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (2.0 eq)

  • THF / Water (3:1 ratio)[1]

Procedure:

  • Dissolve the N-Boc ester in THF.[1]

  • Add a solution of LiOH in water.[1]

  • Stir at RT for 3–12 hours.

    • Note: Do not heat excessively (>50°C) to avoid potential decarboxylation or Boc-cleavage, although Boc is generally stable to base.[1]

  • Workup (Critical):

    • Evaporate THF under reduced pressure.

    • Acidify the aqueous residue carefully with 1M HCl to pH ~3–4.[1] Do not use conc. HCl to avoid cleaving the Boc group.[1]

    • Extract immediately with EtOAc (3x).[1]

    • Dry (Na₂SO₄) and concentrate to obtain the N-Boc Carboxylic Acid .[1]

Protocol C: Amide Library Generation (Coupling)

Rationale: Using HATU ensures high yields and suppresses racemization at the C2 chiral center (if enantiopure starting material is used).[1]

Reagents:

  • N-Boc Carboxylic Acid (1.0 eq)[1]

  • Amine Partner (R-NH₂) (1.1 eq)[1]

  • HATU (1.1 eq)[1]

  • DIPEA (Diisopropylethylamine) (2.0 eq)[1]

  • DMF (anhydrous)[1]

Procedure:

  • Dissolve the N-Boc Acid in DMF.[1]

  • Add DIPEA and stir for 5 mins.

  • Add HATU.[1] The solution may turn slightly yellow/orange.[1] Stir for 10 mins to form the active ester.

  • Add the Amine Partner.[1]

  • Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc, wash aggressively with water and LiCl (5% aq) to remove DMF.[1]

  • Deprotection (Final Step): Treat the crude amide with TFA/DCM (1:1) for 1 hour, then concentrate and purify by Prep-HPLC.

Protocol D: Direct Reduction to Alcohol

Rationale: Converting the ester to a primary alcohol creates a handle for aldehydes (via Swern) or halides (via Appel).[1]

Reagents:

  • Compound 1 (N-protection is optional here but recommended for cleaner profiles; LiAlH4 can reduce free secondary amines to N-methyls in rare cases with specific solvents, but usually safe.[1] However, N-Boc is reduced to N-Methyl by LiAlH4.[1] Use N-Benzyl or unprotected if using LiAlH4 ).[1]

    • Correction: If you use N-Boc and LiAlH4, you risk reducing the carbamate to an N-Methyl group.[1]

    • Revised Strategy: Use LiBH4 (Lithium Borohydride) for selective ester reduction in the presence of Boc, OR use the unprotected amine with LiAlH4 if the amine is stable.

Optimized Procedure (Unprotected Amine):

  • Suspend LiAlH4 (2.0 eq) in anhydrous THF at 0°C under Argon.

  • Add Compound 1 (dissolved in THF) dropwise.[1]

  • Stir at 0°C for 1 hour, then warm to RT.

  • Fieser Quench: Add water (x mL), then 15% NaOH (x mL), then water (3x mL).

  • Filter the white precipitate.[1] The filtrate contains the 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol .[1]

Data & Troubleshooting Guide

Reaction Parameters Table
TransformationReagent SystemTypical YieldCritical Parameter
Protection Boc₂O / DMAP>95%Control exotherm; DMAP accelerates rate significantly.[1]
Hydrolysis LiOH / THF / H₂O85-95%Acidify carefully (pH 3-4); pH < 2 risks Boc loss.[1]
Amidation HATU / DIPEA70-90%Pre-activation time (10 min) is vital for sterically hindered amines.[1]
Direct Aminolysis TBD (Catalyst) / Neat40-60%Only works for simple primary amines; requires heating (See Ref 3).[1]
Troubleshooting "The Black Tar"

If your reaction mixture turns black/tarry during amide coupling:

  • Diagnosis: You likely skipped the N-protection step.[1] The free N4 amine competed with your external amine.[1]

  • Remedy: Isolate the product immediately. If the product is the N-Boc intermediate, the color should remain pale yellow/white.

  • Oxidation Risk: The 3,4-dihydrobenzoxazine core is susceptible to oxidation to the benzoxazinone or fully aromatic species upon prolonged exposure to air/light on silica gel.[1] Store under Nitrogen.

References

  • PubChem Compound Summary. "this compound."[1] National Center for Biotechnology Information.[1] Accessed Oct 26, 2023.[1] Link[1]

  • Sharaf El-Din, N. A. "3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives: Chemistry and bioactivities."[1][3] Journal of the Serbian Chemical Society, 2019.[4] (Provides mechanistic insight into the stability of the dihydro-benzoxazine ring). Link

  • Vigante, B., et al. "Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates."[1] Molecules, 2015.[1][3][5] (Demonstrates TBD-catalyzed aminolysis on similar heterocyclic esters). Link

  • Chemistry Steps. "Reduction of Carboxylic Acids and Esters." (General protocol grounding for LiAlH4 vs LiBH4 selectivity). Link

use of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in the synthesis of fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the protocol for utilizing ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate as a versatile scaffold in the design of photo-induced electron transfer (PET) fluorescent probes.[1]

Introduction & Chemical Basis

The 3,4-dihydro-2H-1,4-benzoxazine moiety is a privileged scaffold in fluorescent probe design due to its electron-donating nitrogen atom and high oxidative susceptibility.[1] In a typical "Fluorophore-Spacer-Receptor" architecture, this benzoxazine derivative serves as the receptor/quencher .[1]

Mechanism of Action[3][4][5]
  • Native State (OFF): The electron-rich nitrogen of the benzoxazine ring donates an electron to the excited fluorophore (e.g., naphthalimide or coumarin) via Photo-induced Electron Transfer (PET), quenching fluorescence.[1]

  • Sensing Event (ON): Upon interaction with an analyte (e.g., oxidation by Hypochlorite

    
     or Peroxynitrite 
    
    
    
    ), the benzoxazine core is oxidized to a benzoxazinone or dehydrogenated.[1] This lowers the HOMO energy level, inhibiting PET and restoring the fluorescence of the reporter dye.

The ethyl ester functionality at the C2 position is the critical synthetic handle, allowing for facile conjugation to various fluorophores without disrupting the electronic properties of the benzoxazine nitrogen.

Experimental Workflow

The synthesis is divided into two phases: (1) Construction of the Benzoxazine Scaffold and (2) Conjugation to a Fluorophore (Naphthalimide example provided).[1]

Phase 1: Synthesis of this compound

This step constructs the bicyclic core from commercially available precursors.[1]

Reagents:

  • 2-Aminophenol (10.0 mmol)[1]

  • Ethyl 2,3-dibromopropionate (11.0 mmol)[1]

  • Potassium Carbonate (

    
    , anhydrous, 25.0 mmol)
    
  • Acetone (Dry, 50 mL)

Protocol:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminophenol (1.09 g, 10 mmol) in dry acetone (40 mL).

  • Base Addition: Add anhydrous

    
     (3.45 g, 25 mmol) to the solution. Stir at room temperature for 15 minutes to initiate deprotonation.
    
  • Alkylation: Dropwise add ethyl 2,3-dibromopropionate (1.6 mL, 11 mmol) dissolved in acetone (10 mL) over 20 minutes.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The spot for 2-aminophenol (
    
    
    
    ) should disappear, replaced by a higher running spot (
    
    
    ).
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification: Dissolve the residue in

    
     (30 mL) and wash with water (
    
    
    
    mL). Dry the organic layer over
    
    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1).

Yield: ~65–75% (Light brown viscous oil or low-melting solid).[1]

Phase 2: Probe Assembly (Coupling to Naphthalimide)

Here, the ester is hydrolyzed and coupled to 4-amino-1,8-naphthalimide (a robust fluorophore) to create a ROS sensor.[1]

Reagents:

  • Benzoxazine Ester (from Phase 1)[1]

  • Lithium Hydroxide (

    
    )[1]
    
  • 4-Amino-N-butyl-1,8-naphthalimide (Fluorophore)[1]

  • EDC

    
    HCl / HOBt (Coupling Agents)[1]
    

Protocol:

  • Hydrolysis: Dissolve the benzoxazine ester (1.0 mmol) in THF/Water (1:1, 10 mL). Add

    
     (2.0 mmol). Stir at RT for 2 hours. Acidify to pH 3 with 1M HCl. Extract with EtOAc, dry, and concentrate to obtain the carboxylic acid intermediate .
    
  • Activation: Dissolve the acid (1.0 mmol) in dry DMF (5 mL). Add EDC

    
    HCl (1.2 mmol) and HOBt (1.2 mmol).[1] Stir for 30 min at 
    
    
    
    .
  • Coupling: Add the amino-naphthalimide derivative (0.9 mmol) and DIPEA (2.0 mmol). Allow the reaction to warm to RT and stir for 12 hours.

  • Isolation: Pour into ice water. The precipitate is the crude probe.[1] Filter and wash with water.[1]

  • Final Purification: Recrystallize from Ethanol or purify via semi-preparative HPLC (Acetonitrile/Water gradient).

Data Analysis & Validation

Structural Validation (Benzoxazine Ester)
TechniqueExpected Signal / Characteristic
1H NMR (400 MHz, CDCl3)

1.25 (t, 3H,

), 3.45 (dd, 1H,

), 3.60 (dd, 1H,

), 4.20 (q, 2H,

), 4.75 (dd, 1H,

), 6.50-6.90 (m, 4H, Ar-H).
13C NMR Carbonyl peak at

170 ppm; C2 chiral center at

73 ppm.[1]
MS (ESI)

Performance Metrics (Fluorescent Probe)
  • Excitation/Emission:

    
     nm / 
    
    
    
    nm (Green).[1]
  • Quantum Yield (

    
    ):  Low (<0.[1]01) in native state; High (>0.[1]4) after oxidation.[1]
    
  • Response Time: < 5 seconds for

    
    .
    

Pathway Visualization

Synthesis Workflow

The following diagram illustrates the conversion of the raw materials into the functional fluorescent probe.

SynthesisWorkflow Start 2-Aminophenol + Ethyl 2,3-dibromopropionate Inter1 Ethyl 3,4-dihydro-2H- 1,4-benzoxazine-2-carboxylate Start->Inter1 K2CO3, Acetone Reflux, 8h Inter2 Benzoxazine-2-carboxylic Acid Inter1->Inter2 LiOH, THF/H2O Hydrolysis Final Final Fluorescent Probe (PET Quenched) Inter2->Final EDC/HOBt Amide Coupling Fluor 4-Amino-Naphthalimide Fluor->Final Conjugation

Caption: Step-wise synthesis from benzoxazine core formation to fluorophore conjugation.

Sensing Mechanism (PET)

This diagram explains the "Turn-On" logic utilized by the probe.[1]

SensingMechanism ProbeOFF Probe (Reduced Form) Fluorescence OFF ElectronTransfer PET Process (Benzoxazine -> Fluorophore) ProbeOFF->ElectronTransfer Excitation Reaction Oxidation of Benzoxazine Ring ProbeOFF->Reaction + Analyte ElectronTransfer->ProbeOFF Non-radiative Decay Analyte Analyte (ROS/ClO-) Analyte->Reaction ProbeON Probe (Oxidized Form) Fluorescence ON Reaction->ProbeON PET Blocked

Caption: Mechanism of fluorescence recovery via inhibition of Photo-induced Electron Transfer (PET).

Troubleshooting & Optimization

  • Racemization: The synthesis of the ester from ethyl 2,3-dibromopropionate often yields a racemate due to the basic conditions.[2] If a chiral probe is required, use preparative chiral HPLC (Chiralpak AD-H column) rather than attempting asymmetric synthesis, which is prone to failure in this specific reaction [1].

  • Oxidation Sensitivity: The benzoxazine nitrogen is sensitive to air oxidation.[1] Perform all synthesis steps under an inert atmosphere (

    
     or Ar) and store the intermediate ester at 
    
    
    
    .[1]
  • Coupling Efficiency: If the amide coupling (Phase 2) yield is low, convert the carboxylic acid to an acyl chloride using oxalyl chloride/DMF before reacting with the fluorophore.

References

  • PubChem. (n.d.).[1] this compound Compound Summary. Retrieved from [Link][1]

  • ResearchGate. (2020).[1] Benzoxazine-based fluorescent probes with different auxochrome groups for cysteine detection. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

  • Google Patents. (2001).[1] 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions. Retrieved from

Sources

Troubleshooting & Optimization

improving the yield of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzoxazine Scaffold Synthesis Ticket ID: BZ-SYN-001 Topic: Yield Optimization for Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Synthesis Landscape

Welcome to the technical support hub. You are likely synthesizing This compound via the alkylation-cyclization of 2-aminophenol with ethyl 2,3-dibromopropionate .

While this route is chemically elegant, it is operationally fragile. Users frequently report yields stalling at 30-40% due to three competing failure modes: oxidative polymerization of the aminophenol (the "Black Tar" effect), competitive N-alkylation , and ester hydrolysis .

This guide moves beyond standard textbook procedures to provide an optimized, self-validating protocol designed to push yields >75%.

The Optimized Protocol (Golden Standard)

Do not use simple acetone/potassium carbonate reflux without modification. The kinetics are too slow, allowing oxidation to compete.

Reaction Scheme: 2-Aminophenol + Ethyl 2,3-dibromopropionate + Base → Product

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
2-Aminophenol Substrate1.0Critical: Must be recrystallized if dark.
Ethyl 2,3-dibromopropionate Electrophile1.1Slight excess drives conversion.
K₂CO₃ (Anhydrous) Base2.5Must be finely ground/powdered.
TBAB Phase Transfer Catalyst0.1The Yield Booster. Essential for solid-liquid interface.
Acetonitrile (ACN) Solvent[0.2 M]Superior to acetone for higher reflux temp (82°C).
Potassium Iodide (KI) Catalyst0.1Activates alkyl bromide (Finkelstein).
Step-by-Step Workflow
  • Pre-Treatment (The Oxygen Purge):

    • Charge the reaction vessel with 2-aminophenol, K₂CO₃, TBAB, and KI.

    • Crucial Step: Evacuate and backfill with Argon/Nitrogen 3 times . Oxidation of the phenoxide anion is the #1 cause of low yields.

  • Solvation:

    • Add anhydrous Acetonitrile (ACN) via syringe under inert flow.

  • Controlled Addition:

    • Heat the mixture to mild reflux (approx. 80°C).

    • Add Ethyl 2,3-dibromopropionate dropwise over 30 minutes. Rapid addition favors side reactions.

  • Monitoring:

    • Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aminophenol (low Rf) and the appearance of the fluorescent blue/purple spot of the benzoxazine.

  • Workup (The pH Trap):

    • Filter off inorganic salts while warm.

    • Evaporate solvent.[1]

    • Critical: Partition residue between EtOAc and Water. Check aqueous pH. If pH > 9, ester hydrolysis risk is high. Neutralize immediately with dilute HCl to pH 7.

Mechanistic Visualization

Understanding the pathway allows you to diagnose failures. The reaction relies on a specific sequence: O-Alkylation followed by N-Cyclization .

BenzoxazinePath Start 2-Aminophenol Inter Intermediate A (O-Alkylation) Start->Inter Base, PTC (Fast Step) Side1 Oxidative Tars (Polymerization) Start->Side1 O2 present Reagent Ethyl 2,3-dibromopropionate Reagent->Inter Product Target Benzoxazine Inter->Product Cyclization (Slow Step) Side2 Hydrolyzed Acid (Loss of Ethyl) Product->Side2 High pH Workup

Caption: The critical path (Blue/Green) vs. failure modes (Red). O-Alkylation must precede cyclization.

Troubleshooting Modules

Module A: The "Black Tar" Effect

Symptom: The reaction mixture turns black/dark brown within 1 hour; yield is <20%.

  • Root Cause: 2-aminophenol oxidizes to quinone imines, which polymerize.

  • Fix:

    • Recrystallize: Dissolve starting 2-aminophenol in hot ethanol, add charcoal, filter, and crystallize. It should be off-white, not brown.

    • Degas: Sparge your solvent with Argon for 15 minutes before use.

    • Additive: Add 5 mol% Sodium Dithionite (Na₂S₂O₄) to the reaction to scavenge oxidants (compatible with K₂CO₃ systems).

Module B: The "Stalled Intermediate"

Symptom: TLC shows a persistent spot halfway between starting material and product.

  • Root Cause: The O-alkylation happened, but the ring didn't close (N-alkylation failed). This often happens because the secondary bromide is sterically hindered.

  • Fix:

    • Switch Solvent: Move from Acetone (boiling point 56°C) to DMF (100°C) or Acetonitrile (82°C). The cyclization has a higher activation energy.

    • Catalyst: Ensure KI is present. It converts the alkyl bromide to a more reactive alkyl iodide in situ.

Module C: Product Disappears in Workup

Symptom: Crude NMR looks good, but mass is lost after aqueous wash.

  • Root Cause: The ethyl ester is hydrolyzing to the carboxylic acid, which is water-soluble (and washes away).

  • Fix:

    • Avoid Strong Base: Do not use NaOH for workup. Use saturated NH₄Cl or brine.

    • Cold Workup: Perform all extractions with ice-cold water.

Diagnostic Flowchart

Use this logic tree to rescue a failing experiment.

Troubleshooting Start Low Yield Detected CheckColor Is mixture Black/Tar? Start->CheckColor Oxidation Oxidation Issue: Purify Amine & Degas CheckColor->Oxidation Yes CheckTLC Is Intermediate Visible? CheckColor->CheckTLC No Kinetics Kinetic Stall: Increase Temp or Add KI CheckTLC->Kinetics Yes (Stalled) CheckpH Is Aqueous Phase > pH 8? CheckTLC->CheckpH No (Clean conversion) Hydrolysis Ester Hydrolysis: Acidify & Extract CheckpH->Hydrolysis Yes Success Proceed to Column (Hex/EtOAc) CheckpH->Success No

Caption: Decision matrix for diagnosing yield loss during synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) instead of K₂CO₃? A: generally, No. TEA is a liquid base that can act as a nucleophile itself, leading to quaternary ammonium salts with the dibromopropionate. Inorganic bases (K₂CO₃, Cs₂CO₃) are superior because they act as a heterogeneous surface for the deprotonation without competing for the alkyl halide.

Q: Why is my product an oil instead of a solid? A: The ethyl ester derivative is often a viscous oil or low-melting solid. If it refuses to solidify:

  • Check purity (impurities prevent lattice formation).

  • Triturate with cold pentane or diethyl ether.

  • High vacuum drying is essential to remove trapped solvent (Acetonitrile sticks tenaciously).

Q: Is the product sensitive to light? A: Yes, benzoxazine derivatives can undergo photo-oxidation. Store the final product in amber vials under Argon at 4°C.

References

  • PubChem Compound Summary. "Ethyl 2,3-dibromopropionate." National Center for Biotechnology Information. Accessed Jan 2026.[2] [Link]

  • Mal, A., et al. (2018). "Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines."[3] The Journal of Organic Chemistry.[3] (Validating the general benzoxazine cyclization strategy). [Link]

  • LookChem. "Safety and Handling of Ethyl 2,3-dibromopropionate." [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific challenges encountered during the synthesis of the title compound, particularly via the common route of reacting 2-aminophenol with ethyl 2,3-dibromopropanoate.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yields are consistently low, and I've isolated a major byproduct. What is it and why is it forming?

Answer:

This is the most common issue in this synthesis. The major byproduct is almost certainly the regioisomeric ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate . The formation of this "normal" benzoxazine isomer often predominates over the desired "inverse" 2-carboxylate isomer.[1]

Causality: Competing N- vs. O-Alkylation Pathways

The root cause lies in the dual nucleophilicity of the 2-aminophenol starting material. Under basic conditions (e.g., using K₂CO₃), both the amine (-NH₂) and the hydroxyl (-OH) groups can act as nucleophiles. This leads to two competing initial alkylation events with ethyl 2,3-dibromopropanoate, followed by an intramolecular cyclization to form the respective six-membered rings.

  • Pathway A (Desired): Initial O-Alkylation: The phenoxide attacks the C3 position of the dibromoester, followed by intramolecular cyclization via the amine attacking the C2 position. This "inverse" cyclization leads to the desired 2-carboxylate product.

  • Pathway B (Major Side Product): Initial N-Alkylation: The more nucleophilic amine attacks the C3 position of the dibromoester, followed by intramolecular cyclization of the resulting phenoxide onto the C2 position. This "normal" pathway yields the 3-carboxylate isomer, which is often the thermodynamically favored product.[1]

The direct condensation of ethyl 2,3-dibromopropanoate with 2-substituted aminophenols has been shown to consistently lead to the 3-substituted benzoxazine isomer.[1] Achieving a high yield of the 2-carboxylate isomer is challenging and often requires careful optimization of reaction conditions or alternative synthetic strategies.

Diagram 1: Competing Reaction Pathways

G cluster_start Starting Materials cluster_pathways Initial Alkylation (Rate Determining) cluster_products Final Products 2-Aminophenol 2-Aminophenol O_Alkylation Pathway A: Initial O-Alkylation 2-Aminophenol->O_Alkylation Phenoxide Attack (on C3) N_Alkylation Pathway B: Initial N-Alkylation (Often Favored) 2-Aminophenol->N_Alkylation Amine Attack (on C3) Dibromoester Ethyl 2,3-Dibromopropanoate Dibromoester->O_Alkylation Dibromoester->N_Alkylation Base Base (e.g., K2CO3) Product_2_Carboxylate Desired Product: Ethyl 3,4-dihydro-2H-1,4- benzoxazine-2-carboxylate O_Alkylation->Product_2_Carboxylate Intramolecular N-Cyclization Product_3_Carboxylate Major Side Product: Ethyl 3,4-dihydro-2H-1,4- benzoxazine-3-carboxylate N_Alkylation->Product_3_Carboxylate Intramolecular O-Cyclization

Troubleshooting & Prevention:

  • Solvent Choice: The choice of solvent can influence the O- vs. N-alkylation ratio. Aprotic polar solvents like DMF or DMSO may favor O-alkylation to a greater extent than less polar solvents like acetone or acetonitrile.

  • Base Selection: While potassium carbonate is common, exploring other bases like cesium carbonate (which can enhance phenoxide reactivity through the "cesium effect") may alter the product ratio.

  • Temperature Control: Running the reaction at the lowest feasible temperature may help control selectivity, as the more reactive amine will still react, but the energy barrier for the less favored pathway might be more easily overcome at higher temperatures.

  • Alternative Routes: If direct condensation fails to provide acceptable yields, consider multi-step strategies. One such approach involves the ring opening of activated aziridines with 2-halophenols followed by a copper-catalyzed intramolecular C-N cyclization.[2]

FAQ 2: My crude reaction mixture is a dark, oily mess containing high molecular weight impurities. What's happening?

Answer:

This issue typically points to two culprits: oxidation of the 2-aminophenol starting material and side reactions such as dimerization or oligomerization.

Causality & Mechanism:

  • Oxidation: 2-Aminophenols are highly susceptible to oxidation, especially in the presence of base and air (oxygen) at elevated temperatures. This oxidation leads to highly colored, often polymeric, quinone-imine type structures, which result in the dark, tarry appearance of the crude product.[3]

  • Dimerization/Over-Alkylation: The desired product is a secondary amine, which remains nucleophilic. It can compete with the starting 2-aminophenol for the ethyl 2,3-dibromopropanoate, leading to N-alkylation of the product. Furthermore, unwanted dimers can form, which can be cumbersome to separate from the desired product.[3] This is a classic problem in the alkylation of amines, where the product amine is often more nucleophilic than the starting amine, leading to a "runaway reaction".[4]

Troubleshooting & Prevention:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation of the 2-aminophenol.

  • Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.

  • Control Stoichiometry: Use a slight excess of the 2-aminophenol relative to the dibromoester to ensure the electrophile is consumed before significant over-alkylation of the product can occur.

  • Slow Addition: Add the ethyl 2,3-dibromopropanoate slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting material over the newly formed product.

  • Temperature Management: Avoid excessively high temperatures or prolonged heating, which can accelerate both oxidation and polymerization side reactions.[5]

FAQ 3: How can I effectively purify the desired 2-carboxylate isomer from the 3-carboxylate and other impurities?

Answer:

Purification is frequently described as a "tedious chromatographic separation," indicating that the desired product and the main regioisomeric byproduct have very similar polarities.[1]

Troubleshooting & Purification Strategy:

A systematic approach to column chromatography is required.

  • Column Choice: Use a high-quality silica gel with a consistent particle size. A larger column with a higher surface area will provide better separation.

  • Solvent System Optimization (TLC): Before attempting a large-scale column, carefully optimize the eluent system using Thin Layer Chromatography (TLC).

    • Start with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity by increasing the ethyl acetate concentration.

    • The goal is to find a solvent system that gives a clear separation (ΔR_f > 0.1) between the two isomers. You may need to try different solvent combinations, such as Dichloromethane/Methanol or Toluene/Acetone.

  • Column Chromatography Protocol:

    • Loading: Use a "dry loading" technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of your packed column. This prevents band broadening.

    • Elution: Begin eluting with a slightly less polar solvent system than the optimal one found by TLC. Slowly and gradually increase the polarity during the run (gradient elution). This will help separate compounds that are very close in polarity.

    • Fraction Collection: Collect small fractions and analyze them carefully by TLC before combining.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with low polarity (e.g., 95:5) and gradually increase ethyl acetate content.
Loading Method Dry LoadingEnsures a narrow starting band and improves resolution.
Flow Rate Slow and ConsistentMaximizes equilibration time between stationary and mobile phases, enhancing separation.
Alternative DistillationFor related benzoxazine derivatives, distillation under reduced pressure has been used for purification and may be viable if the product is thermally stable.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on common synthetic routes. Optimization may be required.

Materials:

  • 2-Aminophenol

  • Ethyl 2,3-dibromopropanoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone (or DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous acetone (or DMF) to the flask to create a stirrable suspension.

  • Begin stirring and heat the mixture to reflux (for acetone, ~56°C).

  • In a separate flask, dissolve ethyl 2,3-dibromopropanoate (1.1 eq) in a small amount of the reaction solvent.

  • Add the ethyl 2,3-dibromopropanoate solution dropwise to the refluxing mixture over 1-2 hours using an addition funnel. Critical Step: Slow addition is key to minimizing side reactions.

  • After the addition is complete, maintain the reaction at reflux for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting crude oil in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography as described in the FAQ section.

Diagram 2: Experimental Workflow

G start 1. Charge Reactor (2-Aminophenol, K2CO3, Solvent) Under Inert Atmosphere reflux 2. Heat to Reflux start->reflux addition 3. Slow Dropwise Addition of Ethyl 2,3-Dibromopropanoate reflux->addition react 4. Maintain Reflux (12-24h) Monitor by TLC addition->react cooldown 5. Cool to RT & Filter react->cooldown concentrate1 6. Concentrate Filtrate cooldown->concentrate1 workup 7. Aqueous Workup (EtOAc, H2O, Brine) concentrate1->workup dry 8. Dry & Concentrate workup->dry purify 9. Column Chromatography dry->purify product Pure Product purify->product

References

  • Mayer, S., Arrault, A., Guillaumet, G., & Mérour, J.-Y. (2001). Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4- benzoxazine-3-carboxylate and 3-Acetate Derivatives. Journal of Heterocyclic Chemistry, 38(1), 221-226. [Link]

  • Soth, S., & Farnum, M. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. HETEROCYCLES, 38(1), 69-76. [Link]

  • Ishida, H., & Ohashi, S. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Advanced and Emerging Polybenzoxazine Science and Technology (pp. 3-8). Elsevier. [Link]

  • Sharaf El-Din, M. K., El-Sattar, N. E. A., & Ali, M. M. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-251. [Link]

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Diastereospecific and Enantiospecific Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines via a Lewis Acid-Catalyzed SN2-Type Ring-Opening of Activated Aziridines with 2-Halophenols Followed by an Intramolecular C-N Cyclization. The Journal of Organic Chemistry, 83(15), 7907-7918. [Link]

  • Ashenden, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Solubility Optimization for 1,4-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potency-Solubility Paradox

1,4-Benzoxazine derivatives are privileged scaffolds in drug discovery, exhibiting potent neuroprotective, antimicrobial, and anticancer activities. However, their planar, bicyclic structure often leads to strong


-

stacking interactions and high lipophilicity (LogP > 3).

In biological assays, this creates a critical bottleneck: the compound precipitates upon introduction to aqueous media. This results in "false negatives" (compound never reaches the target) or, conversely, "false positives" due to colloidal aggregation.

This guide provides field-proven protocols to solubilize these scaffolds without compromising assay integrity.

Module 1: Preventing "Crash-Out" During Dilution

Issue: "My compound precipitates immediately when I add the DMSO stock to the cell culture media."

Diagnosis: You are likely performing a "Direct Dilution" (100% DMSO


 Aqueous Buffer). The rapid change in solvent polarity causes immediate nucleation and precipitation of the benzoxazine derivative before it can disperse.

Solution: Implement the Intermediate Dilution Method . This technique steps down the solvent concentration gradually, preventing the local supersaturation that triggers precipitation.

Protocol: The 3-Step Intermediate Dilution
  • Objective: Achieve a final assay concentration of 10

    
    M (0.1% DMSO) without precipitation.
    
  • Reagents: 10 mM Compound Stock (in DMSO), Assay Media (warm).

  • Prepare Stock (1000x): Ensure your benzoxazine derivative is fully dissolved in 100% DMSO at 10 mM. Vortex and sonicate if necessary.

  • Create Intermediate (10x):

    • Pipette 990

      
      L of Assay Media  into a tube.
      
    • Slowly add 10

      
      L of the 10 mM Stock  while vortexing the media.
      
    • Result: 100

      
      M compound in 1% DMSO. (The presence of proteins in media helps stabilize this intermediate state).
      
  • Final Assay Dilution (1x):

    • Add 10

      
      L of the Intermediate  to 90 
      
      
      
      L of cells/media in the assay plate.
    • Final: 10

      
      M compound in 0.1% DMSO.
      
Visual Workflow: Direct vs. Intermediate Dilution

DilutionStrategy cluster_0 Direct Dilution (High Risk) cluster_1 Intermediate Dilution (Recommended) Stock1 10mM Stock (100% DMSO) Assay1 Assay Well (Aqueous) Stock1->Assay1 1:1000 Drop Precip PRECIPITATION (Crash Out) Assay1->Precip Rapid Polarity Shift Stock2 10mM Stock (100% DMSO) Inter Intermediate (1% DMSO + Media) Stock2->Inter Step 1: 1:100 Stabilized by Serum Final Final Assay (0.1% DMSO) Inter->Final Step 2: 1:10 Gentle Equilibration

Caption: Comparison of Direct Dilution (leading to crash-out) vs. Intermediate Dilution (maintaining solubility).

Module 2: Distinguishing Aggregation from Activity

Issue: "I see high potency (low IC50), but the dose-response curve is unusually steep (Hill slope > 2)."

Diagnosis: Your benzoxazine derivative may be forming Colloidal Aggregates . These sub-micron particles non-specifically sequester enzymes or proteins, leading to false-positive inhibition.[1] This is common with planar, multi-ring systems like benzoxazines.

Validation Protocol: The Detergent Test To confirm if activity is real or an artifact of aggregation, you must repeat the assay with a non-ionic detergent.

  • Control Arm: Run standard dose-response.

  • Experimental Arm: Run dose-response in buffer containing 0.01% Triton X-100 (freshly prepared).

  • Analysis:

    • Activity Retained: The compound is a true inhibitor.

    • Activity Lost (IC50 shifts >10-fold): The compound was aggregating. The detergent broke up the colloids, revealing the lack of true binding.

IndicatorTrue InhibitorColloidal Aggregator
Hill Slope ~1.0> 2.0 (Steep)
Effect of Triton X-100 No ChangeLoss of Potency
Max Inhibition VariesOften 100% (non-specific)
Dynamic Light Scattering No signalParticles detected (100-500nm)

Module 3: Solvent Compatibility in Cell Assays

Issue: "I increased DMSO to keep the compound soluble, but now my cells are dying."

Diagnosis: DMSO toxicity is confounding your data. While benzoxazines require organic solvents, cells have strict tolerance limits.

Reference Table: DMSO Tolerance Limits

Cell Type / AssayMax Recommended DMSO (%)Notes
Immortalized Lines (e.g., HeLa, HEK293) 0.5% - 1.0%Tolerant for short exposures (<24h).
Primary Cells / Stem Cells < 0.1%Highly sensitive.[2] DMSO induces differentiation or apoptosis.
Neuronal Cultures < 0.1%DMSO alters membrane potential and ion channel function.
Enzymatic Assays (Cell-Free) 1.0% - 5.0%Check enzyme stability; some tolerate up to 5%.

Troubleshooting: If you cannot solubilize the compound below the toxicity threshold (e.g., 0.1% DMSO), you must switch to a carrier system (see Module 4).

Module 4: Advanced Solubilization (Cyclodextrins)

Issue: "My compound is insoluble even at 0.1% DMSO, or DMSO is toxic to my specific cell line."

Solution: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[3] Cyclodextrins form inclusion complexes, encapsulating the hydrophobic benzoxazine core while presenting a hydrophilic exterior to the media. Unlike DMSO, HP-

-CD is generally non-toxic up to 1-2% in cell culture.
Protocol: Cyclodextrin-Assisted Solubilization
  • Prepare Vehicle: Dissolve HP-

    
    -CD in water or PBS to create a 20% (w/v) stock . Filter sterilize (0.22 
    
    
    
    m).
  • Complexation:

    • Add your benzoxazine compound (solid) to the 20% HP-

      
      -CD solution.
      
    • Shake/Vortex at room temperature for 24 hours.

    • Optional: If using a DMSO stock, add stock to HP-

      
      -CD solution, ensuring final DMSO is <1%.
      
  • Usage: Dilute this complex into your assay media.

    • Note: Always run a "Vehicle Control" containing only HP-

      
      -CD to ensure the cyclodextrin itself isn't affecting the assay (e.g., by depleting membrane cholesterol).
      
Visual Mechanism: Cyclodextrin Encapsulation

Cyclodextrin cluster_mechanism Inclusion Complex Formation Drug Benzoxazine (Hydrophobic) Complex Soluble Complex (Drug inside CD) Drug->Complex Encapsulation CD HP-beta-CD (Hydrophilic Shell) CD->Complex Media Aqueous Media Complex->Media Remains Soluble

Caption: Mechanism of HP-


-CD encapsulating hydrophobic drugs to enable aqueous solubility.

References

  • Di, L., & Kerns, E. H. (2006).[4] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Shoichet, B. K. (2006).[5] Screening in a spirit of false discovery (Colloidal Aggregation).[1] Drug Discovery Today.

  • Feng, B. Y., et al. (2019). Colloidal Drug Aggregate Stability in High Serum Conditions and Pharmacokinetic Consequence.[6] ACS Chemical Biology.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • ATCC Technical Support. (n.d.). DMSO Usage in Cell Culture.[2][7][8][9] ATCC Guidelines.

Sources

identifying and removing impurities from ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 22244-22-0). This guide addresses the specific stability and purification challenges associated with the dihydro-1,4-benzoxazine core.

Unlike fully aromatic heterocycles, the 3,4-dihydro-2H-1,4-benzoxazine scaffold is an active secondary amine susceptible to oxidative dehydrogenation and hydrolysis. This guide provides diagnostic workflows and remediation protocols to ensure high-purity isolation for SAR (Structure-Activity Relationship) studies and API synthesis.

Part 1: Diagnostic & Identification Guide

Q: My product appears as a dark brown/black viscous oil instead of a pale yellow liquid/solid. What happened?

Diagnosis: Oxidative Degradation (The "Quinone-Imine" Effect). The 3,4-dihydro-1,4-benzoxazine core is electron-rich and prone to auto-oxidation in air, forming the 2H-1,4-benzoxazine (imine) derivative or ring-opened quinone-imine species. These impurities are highly conjugated and deeply colored.

Verification (TLC & NMR):

  • TLC: The oxidized imine typically runs faster (higher

    
    ) than the dihydro product on silica gel (Hexane/EtOAc) due to the loss of the H-bond donating N-H group.
    
  • 1H NMR: Look for the disappearance of the broad N-H singlet (typically

    
     4.0–6.0 ppm) and the shift of the C3 protons.
    
FeatureTarget: 3,4-dihydro-2H-Impurity: 2H- (Oxidized Imine)
N-H Signal Present (Broad singlet,

4.0–6.0 ppm)
Absent
C3-H Signal Multiplet/Doublet of doublets (

3.5 ppm)
Downfield shift (Imine C-H, often >7.0 ppm)
Color Pale Yellow / Off-whiteDark Red / Brown / Black
Q: I see a persistent impurity (~5-10%) with a similar retention time. Could it be a regioisomer?

Diagnosis: Regioisomer Contamination ("Inverse" Benzoxazine). If you synthesized this via the condensation of 2-aminophenol and ethyl 2,3-dibromopropionate , you likely have a mixture of the 2-carboxylate (target) and 3-carboxylate isomers, depending on whether N-alkylation or O-alkylation occurred first.

Mechanism of Impurity Formation: The reaction proceeds via a nucleophilic attack. If the phenoxide attacks the


-carbon of the propionate first, you get the target. If the amine attacks the 

-carbon, or if the bromide displacement sequence varies, the "inverse" isomer forms.

ImpurityPathways Start 2-Aminophenol + Ethyl 2,3-dibromopropionate Target Target: Ethyl 3,4-dihydro-2H-1,4- benzoxazine-2-carboxylate Start->Target Major Pathway Isomer Impurity A: Regioisomer (3-carboxylate) Start->Isomer Competitive Alkylation Oxidized Impurity B: Oxidized Imine form Target->Oxidized Air/Light (Storage) Hydrolysis Impurity C: Carboxylic Acid (Hydrolysis) Target->Hydrolysis H2O/Base

Figure 1: Reaction pathways leading to the target compound and common impurities (Regioisomers, Oxidation products, and Hydrolysis byproducts).

Part 2: Purification Protocols (Remediation)

Q: How do I remove the oxidized impurities and unreacted starting material?

Protocol: Acid-Base Extraction & Flash Chromatography

Do not rely solely on recrystallization if your product is an oil or low-melting solid. Use this two-stage purification.

Stage 1: The "Soft Acid" Wash (Removal of Non-Basic Impurities)

The 3,4-dihydrobenzoxazine nitrogen is weakly basic. We can exploit this to remove neutral organic impurities (like the oxidized imine or unreacted esters).

  • Dissolve: Dissolve crude oil in EtOAc or Et2O.

  • Wash: Wash with cold 1M HCl (Do not use concentrated acid; it may hydrolyze the ester).

    • Note: The target amine may protonate and go into the aqueous layer, or it may remain organic depending on lipophilicity. Test both layers.

    • Standard Behavior: For the ethyl ester, the hydrochloride salt often precipitates or extracts into water.

  • Recovery:

    • If product is in Aqueous Layer: Basify carefully with saturated NaHCO3 to pH 8, then extract back into EtOAc.

    • If product remains in Organic Layer (due to weak basicity): This wash served to remove highly polar tars. Proceed to chromatography.[1][2]

Stage 2: Flash Column Chromatography (The Gold Standard)

Since the amine is susceptible to oxidation on silica (which is slightly acidic and can catalyze degradation), you must neutralize the silica .

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Pre-treatment: Slurry silica in Hexane containing 1% Triethylamine (Et3N) . This deactivates acidic sites.

  • Eluent System: Gradient of Hexane : Ethyl Acetate (Start 95:5

    
     End 70:30).
    
  • Loading: Load sample as a concentrated solution in minimal DCM/Hexane.

Critical Tip: Flush the column with nitrogen pressure. Do not let the compound sit on the silica for extended periods, as this accelerates oxidation to the colored imine.

Q: Can I distill this compound?

Recommendation: Avoid distillation unless you have high-vacuum (<0.1 mmHg) capabilities. this compound has a high boiling point. Heating it above 150°C promotes:

  • Decarboxylation/Hydrolysis (if moisture is present).

  • Dehydrogenation (aromatization to the benzoxazine).

  • Polymerization (darkening of the pot residue).

If you must distill, use a Kugelrohr apparatus at the lowest possible temperature.

Part 3: Stability & Storage (Prevention)

Q: How do I store the purified compound to prevent it from turning brown again?

Protocol: The "Inert Cold Chain"

The 3,4-dihydro-1,4-benzoxazine moiety acts as an antioxidant (similar to Vitamin E), meaning it sacrifices itself to scavenge oxygen. You must remove oxygen from its environment.

  • Container: Amber glass vial (protects from photo-oxidation).

  • Atmosphere: Flush headspace with Argon (heavier than air, better blanket than Nitrogen) before sealing.

  • Temperature: Store at -20°C . At 4°C or Room Temp, slow oxidation is inevitable over weeks.

  • Additives: If the compound is an intermediate and not the final API, consider storing it as the Hydrochloride Salt . The salt form (protonated nitrogen) is significantly more resistant to oxidation than the free base.

    • To generate salt: Dissolve in Et2O, add 1M HCl in Et2O dropwise. Filter the white precipitate.

PurificationWorkflow Crude Crude Reaction Mixture (Dark/Viscous) CheckState Physical State? Crude->CheckState Solid Solid CheckState->Solid High MP Oil Viscous Oil CheckState->Oil Low MP/Impure Recryst Recrystallization (EtOH or n-Butanol) *Add activated charcoal if colored Solid->Recryst AcidWash Acid/Base Extraction (Remove neutral tars) Oil->AcidWash SaltForm Convert to HCl Salt (For long-term stability) Recryst->SaltForm Optional Column Flash Chromatography (Neutralized Silica: +1% Et3N) AcidWash->Column Column->SaltForm Optional (Recommended)

Figure 2: Decision tree for the purification of benzoxazine derivatives based on physical state and purity requirements.

References

  • Mayer, S., Arrault, A., Guillaumet, G., & Mérour, J. Y. (2001).[2] Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine-3-carboxylate and 3-Acetate Derivatives. Journal of Heterocyclic Chemistry, 38, 221.[2] Link

  • Chem-Impex International. this compound Product Page. Link

  • Smist, M., & Kwiecien, H. (2014).[3] Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 676-695.[3] Link

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018).[4] Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Journal of Organic Chemistry, 83, 7907-7918.[4] Link

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (Describes HPLC and recrystallization techniques for related esters). Link

Sources

Validation & Comparative

biological activity of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate versus its analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and Its Analogs

Introduction: The Versatile 1,4-Benzoxazine Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective properties.[1][3] this compound serves as a key intermediate and a fundamental structure within this class, offering a versatile platform for synthetic modifications to explore and optimize these biological effects.[4] This guide provides a comparative analysis of the biological activities of this core compound and its structurally diverse analogs, supported by experimental data and methodological insights for researchers in drug discovery.

Comparative Biological Evaluation

The strategic modification of the 1,4-benzoxazine backbone has led to the development of analogs with enhanced potency and selectivity across various therapeutic areas. This section compares the performance of different analogs based on their reported biological activities.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzoxazine derivatives have emerged as promising candidates in this arena.[5][6] The core structure's efficacy is often enhanced by the addition of various functional groups.

A study on 2H-benzo[b][5][7]oxazin-3(4H)-one derivatives, which are structurally related to the topic compound, demonstrated significant antimicrobial potential.[5] In this series, modifications involving sulfonation and subsequent reaction with aryl amines yielded potent antimicrobial agents.[5] Compound 4e from this study showed the highest potency against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria.[5]

Table 1: Antimicrobial Activity of 2H-benzo[b][5][7]oxazin-3(4H)-one Analogs

Compound Test Organism Zone of Inhibition (mm)
4e E. coli 22
S. aureus 20
B. subtilis 18

| Source: Adapted from Vertex AI Search.[5] |

Similarly, the introduction of a sulfonamide moiety to the benzoxazine scaffold has been shown to produce compounds with low minimum inhibitory concentrations (MIC) against a range of bacteria and fungi, with values as low as 31.25 µg/mL.[8] Another study highlighted that 1,4-benzoxazin-3-one derivatives bearing an acylhydrazone moiety exhibited notable antifungal activity against various plant pathogenic fungi, with compounds 5L and 5o showing inhibitory rates over 76% against Gibberella zeae.[9]

The following workflow illustrates a typical screening process for identifying lead antimicrobial compounds.

Antimicrobial Screening Workflow cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Quantitative Analysis A Synthesize Benzoxazine Analogs B Purify & Characterize (NMR, HRMS) A->B C Disk Diffusion Assay (Zone of Inhibition) B->C Test Compounds D Select Active Compounds C->D E Broth Microdilution (Determine MIC) D->E Hits F Identify Lead Compounds E->F

Caption: A typical workflow for antimicrobial drug discovery.

Anticancer Activity

The 1,4-benzoxazine scaffold has also proven to be a valuable template for the design of novel anti-proliferative agents.[10][11] A recent study focused on the synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, which were evaluated for their potency against several cancer cell lines.[10][11]

Structure-activity relationship (SAR) analysis from this work revealed several key insights:

  • The presence of hydroxyl groups on the benzoxazine core (ring A) and the N-aryl substituent (ring B) was beneficial for activity.[10][11]

  • A para-amino group on the C4-aryl ring (ring C) significantly enhanced potency.[10][11]

Molecule 14f from this series emerged as the most potent analog, displaying impressive IC50 values across multiple cancer cell lines.[10][12]

Table 2: Anti-proliferative Activity of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Analog 14f

Cell Line Cancer Type IC50 (µM)
PC-3 Prostate Cancer 7.84
MDA-MB-231 Breast Cancer 10.5
MIA PaCa-2 Pancreatic Cancer 12.3
U-87 MG Glioblastoma 16.2

| Source: Adapted from Fu, X. et al., Molecules, 2023.[10][12] |

Furthermore, hybrid molecules incorporating a 1,2,3-triazole moiety linked to the 2H-benzo[b][5][7]oxazin-3(4H)-one core have been shown to induce autophagy and cell cycle arrest in lung cancer cells.[13] These findings underscore the potential of benzoxazine derivatives as a foundation for developing new anticancer therapeutics.[13]

Caption: Key structure-activity relationships for anticancer activity.

Other Notable Biological Activities

The therapeutic potential of 1,4-benzoxazine analogs extends beyond antimicrobial and anticancer effects.

  • Serotonin-3 (5-HT3) Receptor Antagonism: A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives were synthesized and found to be potent and long-acting 5-HT3 receptor antagonists.[14] The introduction of dimethyl substituents at the C2 position of the benzoxazine ring significantly increased antagonistic activity.[14]

  • Anti-inflammatory Activity: Derivatives of 2H-1,4-benzoxazin-3(4H)-one modified with a 1,2,3-triazole moiety have demonstrated significant anti-inflammatory properties by inhibiting inflammatory cytokines like TNF-α and IL-6 in LPS-induced microglial cells.[15]

  • Phytotoxicity: Certain benzoxazinones and their degradation products have shown high inhibitory activity against the growth of various plant species, suggesting their potential as leads for natural herbicide models.[16][17]

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of biological findings, standardized experimental protocols are crucial. Below are detailed methodologies for common assays used to evaluate the compounds discussed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a gold standard for quantifying the antimicrobial potency of a compound.

Causality: The broth microdilution method is chosen for its quantitative nature, allowing for a precise determination of the lowest concentration of a drug that inhibits visible growth of a microorganism. This is more informative than qualitative methods like disk diffusion.

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test microorganism from an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Anti-proliferative Activity via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Causality: The MTT assay is selected for its reliability and high-throughput capability. It relies on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt (MTT) into a purple formazan product, providing a quantitative measure of cell viability.

  • Cell Seeding:

    • Culture the desired cancer cell lines in appropriate medium supplemented with fetal bovine serum.

    • Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere by incubating overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to an untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a remarkably versatile platform for the development of new therapeutic agents. This compound and its analogs have demonstrated a broad and potent range of biological activities. Structure-activity relationship studies consistently show that targeted modifications, such as the introduction of hydroxyl, amino, or sulfonamide groups, can significantly enhance potency in antimicrobial and anticancer applications.[5][8][10][11] The continued exploration of this chemical space, guided by the principles of medicinal chemistry and supported by robust biological evaluation, holds great promise for the discovery of next-generation drugs to address pressing global health challenges.

References

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • Kuroita, T. et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051-60. [Link]

  • Fu, X. et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2 H-1,4-Benzoxazines. Molecules, 29(1), 166. [Link]

  • Synthesis of 1,4-benzoxazine derivatives. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. PubMed. [Link]

  • Macías, F. A. et al. Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, B. et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1224851. [Link]

  • 14+Benzoxazine+Derivatives+Synthesis+InSilico+Studies+And+Antimicrobial+Evaluation+ (5). ResearchGate. [Link]

  • Obtainment of 3,4-Dihydro-2H-1,4-Benzoxazine Enantiopure Analogues For Potential Biological Applications. Conference Series. [Link]

  • Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. ResearchGate. [Link]

  • Macías, F. A. et al. (2003). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 51(21), 6337-46. [Link]

  • Obtainment of 3,4-dihydro-2H-1,4-benzoxazine enantiopure analogues for potential biological applications. Prime Scholars. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][7]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. National Institutes of Health. [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Bentham Science. [Link]

  • 3,4–Dihydro–2H–1,3–benzoxazines and their oxo–derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • Fu, X. et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. National Institutes of Health. [Link]

  • Exploring Structure–Property Relationships in Aromatic Polybenzoxazines Through Molecular Simulation. National Institutes of Health. [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. ResearchGate. [Link]

  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. US Environmental Protection Agency. [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of Benzoxazine-Based Compounds for Their Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for highly selective therapeutic agents is paramount. Benzoxazine-based compounds, a versatile class of heterocyclic molecules, have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their therapeutic potential is intimately linked to their ability to selectively interact with specific biological targets. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on assessing the selectivity of benzoxazine-based compounds, ensuring the development of safer and more effective therapeutics.

The Significance of Selectivity in Benzoxazine Drug Development

The efficacy of any drug candidate is a double-edged sword. While potent interaction with a therapeutic target is desired, off-target interactions can lead to unforeseen side effects and toxicity. Therefore, a rigorous assessment of a compound's selectivity profile is a critical step in the drug development pipeline. For benzoxazine derivatives, which have been shown to interact with a diverse range of biomolecules, this assessment is particularly crucial. A highly selective compound will primarily interact with its intended target, minimizing the potential for adverse effects and increasing the therapeutic window.

Common Biological Targets of Benzoxazine Derivatives

The structural versatility of the benzoxazine scaffold allows for its interaction with a variety of biological targets.[1] Understanding these potential targets is the first step in designing a robust selectivity screening strategy.

  • Kinases: Protein kinases are a major class of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Several studies have highlighted the potential of benzoxazine derivatives as kinase inhibitors. For instance, novel alkynyl benzoxazines have been identified as selective irreversible inhibitors of Janus kinase 3 (JAK3).[3][4] Another study reported that a benzoxazine-purine hybrid compound exhibited dual HER2/JNK1 kinase inhibition.[5][6] Some benzoxazine derivatives have also been investigated as histidine kinase inhibitors with potential antimicrobial applications.[7]

  • DNA and Associated Proteins: DNA and its associated proteins are fundamental to cellular function and are attractive targets for anticancer drug development. Certain benzoxazinone derivatives have been shown to exert their anti-cancer activity by targeting the c-Myc G-quadruplex structure in the promoter region of the c-Myc gene, leading to the downregulation of its expression.[8] Additionally, some benzoxazine compounds have been identified as inhibitors of DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA double-strand break repair, suggesting their potential as radiosensitizers in cancer therapy.[9] Other research has pointed to benzoxazine derivatives as potential human topoisomerase I inhibitors.[10]

  • Other Targets: The biological activity of benzoxazine derivatives extends beyond kinases and DNA-related targets. Some have been explored as potassium channel openers for the treatment of hypertension.[11] Their diverse pharmacological profile also includes antimicrobial and anti-inflammatory activities, suggesting interactions with various other cellular targets.[12][13]

A Comparative Guide to Experimental Methodologies for Assessing Selectivity

A multi-pronged approach is essential for a thorough assessment of the selectivity of benzoxazine-based compounds. This typically involves a combination of in vitro biochemical assays, cell-based assays, and broader systems-level approaches.

Workflow for Assessing Benzoxazine Selectivity

cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Mechanism of Action & Validation cluster_3 In Vivo Validation Primary Target Assay Primary Target Assay Kinase Panel Screening Kinase Panel Screening Primary Target Assay->Kinase Panel Screening Active Compounds Off-Target Panel Screening Off-Target Panel Screening Primary Target Assay->Off-Target Panel Screening Broader Selectivity Cell-Based Assays Cell-Based Assays Kinase Panel Screening->Cell-Based Assays Selective Hits Off-Target Panel Screening->Cell-Based Assays Western Blot Western Blot Cell-Based Assays->Western Blot Validate Target Engagement Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Western Blot->Cellular Thermal Shift Assay (CETSA) Confirm Target Binding Proteomics/Transcriptomics Proteomics/Transcriptomics Cellular Thermal Shift Assay (CETSA)->Proteomics/Transcriptomics Identify Off-Targets Animal Models Animal Models Proteomics/Transcriptomics->Animal Models Efficacy & Toxicity Studies

Caption: A typical workflow for assessing the selectivity of benzoxazine-based compounds.

Comparison of Key Experimental Techniques
Technique Principle Advantages Limitations Typical Data Output
In Vitro Kinase Panel Screening Measures the ability of a compound to inhibit the activity of a large panel of purified kinases.High-throughput; provides a broad overview of kinome selectivity; quantitative (IC50 values).Performed in a cell-free system, which may not fully recapitulate the cellular environment; can be costly.IC50 or percent inhibition values for each kinase in the panel.
Cell-Based Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) Measures the effect of a compound on the viability or proliferation of various cancer cell lines.Provides a functional readout of a compound's activity in a cellular context; can indicate potential therapeutic efficacy.Not target-specific; does not directly measure target engagement or selectivity.IC50 values representing the concentration at which 50% of cell growth is inhibited.
Western Blotting Detects and quantifies specific proteins in a cell lysate. Used to assess the phosphorylation status of a target kinase and its downstream substrates.Confirms target engagement in a cellular context; provides information on downstream pathway modulation.Low-throughput; semi-quantitative; requires specific antibodies.Changes in protein expression or phosphorylation levels.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein against heat-induced denaturation.Directly demonstrates target engagement in intact cells or cell lysates; can be adapted for high-throughput screening.Can be technically challenging; not all proteins are amenable to this assay.A shift in the melting temperature (Tm) of the target protein.
Proteomic Profiling (e.g., Chemoproteomics) Utilizes chemical probes to identify the protein targets of a compound on a proteome-wide scale.Unbiased, global assessment of protein targets and off-targets; can identify novel targets.Technically complex; requires specialized instrumentation and expertise; data analysis can be challenging.A list of proteins that interact with the compound, often with quantitative information on binding affinity.

Experimental Protocol: In Vitro Kinase Panel Screening

This protocol provides a generalized framework for assessing the selectivity of a benzoxazine-based compound against a panel of protein kinases.

Objective: To determine the inhibitory activity and selectivity profile of a benzoxazine compound against a diverse panel of human kinases.

Materials:

  • Benzoxazine compound of interest, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Kinase panel (commercially available, e.g., from Eurofins, Promega, or Reaction Biology).

  • Kinase-specific substrates and ATP.

  • Assay buffer (specific to the kinase panel provider).

  • 384-well assay plates.

  • Plate reader capable of measuring the assay-specific signal (e.g., luminescence, fluorescence, or radioactivity).

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the benzoxazine compound in 100% DMSO. A typical 10-point, 3-fold serial dilution starting from 1 mM is recommended.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include wells with DMSO only as a negative control and a known inhibitor for each kinase as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture in the appropriate assay buffer.

    • Add the kinase/substrate mixture to the assay plate.

    • Prepare an ATP solution in the assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to the assay plate.

  • Incubation: Incubate the assay plate at room temperature for a specified period (typically 60 minutes), as recommended by the kinase panel provider.

  • Detection: Add the detection reagent to stop the kinase reaction and generate a signal. The detection method will vary depending on the assay format (e.g., ADP-Glo™, Z'-LYTE™, or radiometric).

  • Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.

    • The selectivity of the compound can be visualized using a dendrogram or by comparing the IC50 values for the primary target versus other kinases.

Visualizing the Experimental Workflow

Compound Dilution Compound Dilution Assay Plate Stamping Assay Plate Stamping Compound Dilution->Assay Plate Stamping Kinase/Substrate Addition Kinase/Substrate Addition Assay Plate Stamping->Kinase/Substrate Addition ATP Addition (Reaction Start) ATP Addition (Reaction Start) Kinase/Substrate Addition->ATP Addition (Reaction Start) Incubation Incubation ATP Addition (Reaction Start)->Incubation Detection Reagent Addition Detection Reagent Addition Incubation->Detection Reagent Addition Plate Reading Plate Reading Detection Reagent Addition->Plate Reading Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) Plate Reading->Data Analysis (IC50 Determination)

Caption: Step-by-step workflow for in vitro kinase panel screening.

Conclusion

The assessment of target selectivity is a non-negotiable aspect of modern drug discovery and development. For the promising class of benzoxazine-based compounds, a systematic and multi-faceted approach to selectivity profiling is essential to unlock their full therapeutic potential. By combining robust in vitro and cell-based assays with cutting-edge proteomic techniques, researchers can gain a comprehensive understanding of a compound's biological interactions, paving the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Radhamani, S., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate. [Link]

  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC. National Center for Biotechnology Information. [Link]

  • Jiang, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC. National Center for Biotechnology Information. [Link]

  • Scott, J. S., et al. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society, 142(23), 10358–10372. [Link]

  • Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors | Journal of the American Chemical Society. American Chemical Society Publications. [Link]

  • Benzoxazine-Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PubMed. National Center for Biotechnology Information. [Link]

  • Benzoxazine: a privileged scaffold in medicinal chemistry - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. ResearchGate. [Link]

  • Preparation, characterization and biological activity studies of benzoxaizne derivatives - Journal of Pharmacognosy and Phytochemistry. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Waisser, K., et al. (2010). A note to the biological activity of benzoxazine derivatives containing the thioxo group. European Journal of Medicinal Chemistry, 45(7), 2719–2725. [Link]

  • A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property - MDPI. MDPI. [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed. National Center for Biotechnology Information. [Link]

  • Benzoxazine series of histidine kinase inhibitors as potential antimicrobial agents with activity against enterococci - PubMed. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the ADME Properties of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Drug Discovery and Development Community

In the landscape of medicinal chemistry, the 1,4-benzoxazine scaffold is a recurring motif in a variety of biologically active compounds.[1] Derivatives of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, in particular, are gaining traction as versatile intermediates in the synthesis of potential therapeutic agents.[1] However, the journey from a promising hit to a viable drug candidate is paved with rigorous preclinical evaluations, among which the assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. A compound's ADME profile dictates its bioavailability, efficacy, and potential for toxicity, making its early evaluation a critical step in mitigating late-stage attrition in drug development.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the ADME properties of novel this compound derivatives. We will delve into a multi-tiered approach, combining in silico predictive modeling with robust in vitro experimental assays. This integrated strategy enables a thorough characterization of a compound's pharmacokinetic potential, facilitating data-driven decisions in lead optimization.

The Strategic Imperative of Early ADME Profiling

Unfavorable ADME properties are a leading cause of costly failures in later stages of drug development. Early and efficient screening of compound libraries for desirable pharmacokinetic characteristics is therefore not just a recommendation but a strategic necessity.[2] By identifying potential liabilities such as poor absorption, extensive metabolism, or rapid excretion early on, research efforts can be focused on derivatives with a higher probability of clinical success. This "fail fast, fail cheap" paradigm is central to modern drug discovery.

A Phased Approach to ADME Evaluation

A logical and resource-efficient approach to ADME profiling involves a tiered screening cascade. This begins with high-throughput in silico and in vitro assays to rapidly assess large numbers of compounds, followed by more complex and lower-throughput assays for the most promising candidates.

ADME_Workflow A Virtual Screening & In Silico Predictions B Primary In Vitro Screening (High-Throughput) A->B Select initial hits C Secondary In Vitro Screening (Lower-Throughput) B->C Prioritize promising candidates D Lead Candidate Selection C->D Comprehensive ADME profile

Caption: A tiered workflow for the efficient evaluation of ADME properties.

Part 1: In Silico ADME Prediction – The First Filter

Before embarking on resource-intensive wet lab experiments, in silico methods offer a rapid and cost-effective means to predict the ADME properties of a series of derivatives.[3] These computational models leverage a compound's chemical structure to estimate its physicochemical and pharmacokinetic parameters.

Key In Silico Predictions for Benzoxazine Derivatives:
  • Physicochemical Properties: Parameters such as molecular weight (MW), octanol-water partition coefficient (logP), topological polar surface area (TPSA), and number of hydrogen bond donors and acceptors are fundamental determinants of a drug's behavior. Many successful oral drugs adhere to Lipinski's Rule of Five, which provides a useful, albeit not absolute, guideline.

  • Solubility: Aqueous solubility is critical for absorption. In silico models can predict intrinsic solubility (logS).

  • Permeability: Predictions of Caco-2 cell permeability and skin permeability (logKp) can provide initial insights into a compound's ability to cross biological membranes.[4]

  • Metabolism: Identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes can guide chemical modifications to improve metabolic stability. QSAR models have been developed to predict the oxidation behavior of benzoxazines, which is a key aspect of their metabolism.[3][5]

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.

A variety of commercial and open-source software packages are available for in silico ADME predictions, such as SwissADME, ADMETlab, and various QSAR modeling tools.

In_Silico_Workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted ADME Profile A 2D Structure of Benzoxazine Derivative B Physicochemical Calculators A->B C Solubility Models A->C D Permeability Models (e.g., Caco-2) A->D E Metabolism Models (e.g., CYP P450) A->E F PPB Models A->F G MW, logP, TPSA, etc. B->G H Aqueous Solubility (logS) C->H I Permeability Coefficient (Papp) D->I J Sites of Metabolism E->J K Fraction Unbound (fu) F->K

Caption: Workflow for in silico ADME property prediction of benzoxazine derivatives.

Part 2: In Vitro ADME Assays – Experimental Validation

While in silico models are powerful for initial screening, experimental validation is crucial. A suite of well-established in vitro assays can provide quantitative data on the ADME properties of your benzoxazine derivatives.

Absorption: Assessing Permeability

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method that models passive diffusion across an artificial membrane.[6] It is a cost-effective first-line screen for permeability.

Experimental Protocol: PAMPA

  • Prepare the Donor Plate: A filter plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.

  • Prepare Compound Solutions: Dissolve test compounds and controls (high and low permeability) in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 10 µM.

  • Load the Plates: Add the compound solutions to the donor wells and buffer to the acceptor plate wells.

  • Incubation: Sandwich the donor and acceptor plates and incubate for a defined period (e.g., 5-18 hours) at room temperature.

  • Quantification: Measure the compound concentration in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[6][7]

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_A * V_D / ((V_A + V_D) * A * t)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)

    Where V_A is the volume of the acceptor well, V_D is the volume of the donor well, A is the area of the membrane, and t is the incubation time.

2. Caco-2 Permeability Assay

The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption.[5] It utilizes a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium, including the presence of tight junctions and efflux transporters.[8]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[9]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Dosing: Add the test compound (typically at 10 µM) to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    Papp = (dQ/dt) / (A * C0)

    Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

  • Determine Efflux Ratio: The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux.[10]

Distribution: Plasma Protein Binding (PPB)

The extent of binding to plasma proteins determines the fraction of unbound drug that is pharmacologically active. Equilibrium dialysis is a widely accepted method for determining PPB.[11]

Experimental Protocol: Equilibrium Dialysis for PPB

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 12-14 kDa MWCO).[11]

  • Sample Preparation: Add plasma (human, rat, etc.) spiked with the test compound (e.g., 1-2 µM) to one chamber and dialysis buffer (e.g., PBS) to the other.[11]

  • Equilibration: Incubate the plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-24 hours).

  • Sampling and Analysis: After incubation, take aliquots from both the plasma and buffer chambers and determine the compound concentrations by LC-MS/MS.

  • Calculation of Fraction Unbound (fu):

    fu = [unbound drug] / [total drug] = C_buffer / C_plasma

    Where C_buffer is the concentration in the buffer chamber and C_plasma is the concentration in the plasma chamber at equilibrium.

Metabolism: Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human, rat, etc.), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound (e.g., 1 µM).

  • Initiate Reaction: Start the metabolic reaction by adding a NADPH-regenerating system. A control reaction without the NADPH system should be run in parallel.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated:

    t½ = 0.693 / k CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

Comparative Data Presentation

To facilitate the comparison of your this compound derivatives, all quantitative data should be summarized in a clear and concise table.

Table 1: Comparative ADME Profile of Benzoxazine Derivatives

DerivativeMWclogPTPSA (Ų)Aqueous Solubility (µM)PAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux RatioHuman Plasma Protein Binding (%)Human Liver Microsome t½ (min)Human Liver Microsome CLint (µL/min/mg)
Parent
Deriv. 1
Deriv. 2
Deriv. 3
Control 1
Control 2

Note: This table serves as a template. Researchers should populate it with their experimentally determined or in silico predicted values. Control compounds with known ADME properties should be included for assay validation.

Conclusion and Future Directions

A systematic and tiered approach to ADME profiling is essential for the successful development of novel this compound derivatives as therapeutic agents. By integrating in silico predictions with a carefully selected panel of in vitro assays, researchers can efficiently identify and prioritize candidates with favorable pharmacokinetic properties. The experimental protocols and data presentation framework provided in this guide offer a robust starting point for these critical evaluations. The insights gained from these studies will undoubtedly accelerate the translation of promising benzoxazine derivatives from the laboratory to the clinic.

References

  • ResearchGate. (2021). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Retrieved from [Link]

  • PubMed. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Retrieved from [Link]

  • Chemspace. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. Retrieved from [Link]

  • MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Development of Bio-Based Benzoxazine V-fa/PEG/Carbon Black Composites: Thermal and Mechanical Properties. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • MDPI. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]

  • protocols.io. (2022). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Caco-2 assay protocol. (n.d.). Retrieved from [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link]

  • Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • ACS Publications. (2023). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • Preprints.org. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

Sources

Comparative Docking Guide: 1,4-Benzoxazine Derivatives vs. Therapeutic Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzoxazine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to mimic the binding motifs of endogenous nucleotides and bioactive peptides. This guide presents a comparative computational analysis of novel 1,4-benzoxazine derivatives against industry-standard inhibitors (Erlotinib, Celecoxib, and Ciprofloxacin).

Key Findings:

  • Anticancer: specific C7-substituted benzoxazines exhibit -9.2 kcal/mol affinity for EGFR, comparable to Erlotinib.

  • Anti-inflammatory: 3-oxo-1,4-benzoxazine derivatives show superior selectivity for COX-2 over COX-1 compared to Diclofenac.

  • Antimicrobial: N-alkylated derivatives bind to the ATP-binding pocket of DNA Gyrase B with energies exceeding -6.5 kcal/mol.

Strategic Target Selection & Rationale

We focus on three critical protein targets where 1,4-benzoxazine derivatives have demonstrated statistically significant bioactivity.

Therapeutic AreaTarget ProteinPDB IDRationale for Selection
Anticancer EGFR (Kinase Domain)3W33Overexpressed in NSCLC; benzoxazines mimic the quinazoline core of Erlotinib.
Anti-Inflammatory COX-2 3LN1Selective inhibition reduces GI toxicity; benzoxazines offer a unique pharmacophore distinct from coxibs.
Antimicrobial DNA Gyrase B 5L3JEssential for bacterial replication; benzoxazines target the ATPase domain, bypassing common resistance mechanisms.

Comparative Analysis: Performance vs. Standards

Case Study A: EGFR Inhibition (Anticancer)

Objective: Evaluate the binding potential of 1,4-benzoxazine-pyrazole hybrids against the standard drug Erlotinib .

Experimental Data Summary: Docking was performed using Schrödinger Glide (XP mode). The focus is on the ATP-binding pocket (Met793 hinge region).

Compound IDR-Group Subst.Binding Energy (kcal/mol)Key H-BondsRMSD (Å)
Erlotinib (Std) Quinazoline core-9.85 Met793, Thr7900.45
Cmpd 4c 4-Methoxyphenyl-9.20Met793, Lys7451.12
Cmpd 4n 3,4-Dimethoxyphenyl-8.95Met793, Asp8551.25
Cmpd 3f Methyl-7.40Met7931.80

Mechanistic Insight: Compound 4c mimics the Erlotinib binding mode by establishing a critical hydrogen bond with the backbone amide of Met793 . The 4-methoxyphenyl group occupies the hydrophobic pocket usually filled by the aniline moiety of Erlotinib, contributing to van der Waals stabilization.

Case Study B: COX-2 Selectivity (Anti-Inflammatory)

Objective: Assess the selectivity of 3-oxo-1,4-benzoxazine derivatives compared to Celecoxib .

Experimental Data Summary: Docking performed using AutoDock Vina. Selectivity is determined by the binding energy difference between COX-2 and COX-1 (Target: COX-1 PDB 3N8Z).

Compound IDCOX-2 Affinity (kcal/mol)COX-1 Affinity (kcal/mol)Selectivity Ratio (Calc.)Experimental IC50 (COX-2)
Celecoxib (Std) -10.4 -7.2High0.30 μM
Cmpd 3e -9.8-7.5Moderate0.57 μM
Cmpd 3s -9.6-7.1Moderate0.72 μM
Diclofenac -8.1-8.5Low (Non-selective)>1.0 μM

Mechanistic Insight: The most potent derivatives (3e, 3s) insert the benzoxazine ring into the COX-2 secondary pocket, interacting with Arg120 and Tyr355 . Unlike non-selective NSAIDs, they avoid the steric clash in the tighter COX-1 channel (due to Ile523), explaining their favorable selectivity profile.

Mechanistic Logic & SAR Visualization

Understanding the Structure-Activity Relationship (SAR) is vital for optimization. The diagram below illustrates the decision logic for modifying the 1,4-benzoxazine scaffold based on docking outcomes.

SAR_Logic Core 1,4-Benzoxazine Core N4_Pos N4-Position (Alkylation/Acylation) Core->N4_Pos C2_Pos C2/C3-Position (Carbonyl/H-Bond Acceptor) Core->C2_Pos Benz_Ring Benzene Ring (C6/C7) (Halogen/Methoxy) Core->Benz_Ring Lipophilicity Increases Lipophilicity (Membrane Permeability) N4_Pos->Lipophilicity Long Alkyl Chains Target_Gyrase Target: DNA Gyrase (ATPase Domain) N4_Pos->Target_Gyrase Enhances affinity H_Bonding H-Bond Interaction (e.g., Met793 in EGFR) C2_Pos->H_Bonding C=O group Steric Steric Fit (Hydrophobic Pocket) Benz_Ring->Steric Electron Donating (OMe) Target_EGFR Target: EGFR (Kinase Domain) H_Bonding->Target_EGFR Steric->Target_EGFR Fills Hydrophobic Cleft

Figure 1: Strategic modification logic for 1,4-benzoxazine derivatives targeting specific protein domains.

Technical Methodology: Self-Validating Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized workflow. This protocol includes a mandatory "Redocking" step to validate the algorithm's accuracy before testing new compounds.

Phase 1: Preparation
  • Protein Preparation:

    • Download PDB structure (e.g., 3W33).[1]

    • Clean: Remove water molecules >5Å from the active site.

    • Fix: Add missing hydrogens and assign bond orders using the OPLS3e force field.

    • Restrain: Perform energy minimization (RMSD convergence 0.30 Å) to relax steric clashes.

  • Ligand Preparation:

    • Sketch 1,4-benzoxazine derivatives in 2D.

    • Generate 3D conformers.[2][3]

    • Ionization: Generate states at pH 7.0 ± 2.0 (Epik/LigPrep).

    • Optimization: Minimize energy using DFT (B3LYP/6-31G*) for accurate geometry.

Phase 2: Validation (The "Redocking" Standard)

Crucial Step: Before docking new compounds, extract the co-crystallized ligand (e.g., Erlotinib from 3W33) and re-dock it into the empty active site.

  • Pass Criteria: The RMSD between the docked pose and the original crystal pose must be < 2.0 Å .

  • Fail Action: If RMSD > 2.0 Å, adjust grid box size or exhaustiveness settings.

Phase 3: Docking Workflow

The following diagram outlines the computational pipeline.

Docking_Workflow Start Start: PDB Structure Prep Protein/Ligand Prep (Charge Assignment) Start->Prep Grid Grid Generation (Active Site Definition) Prep->Grid Dock Docking Algorithm (Lamarckian GA / Glide) Grid->Dock Score Scoring Function (Binding Energy) Dock->Score Analyze Interaction Analysis (PLIP / PyMOL) Score->Analyze

Figure 2: Standardized molecular docking workflow for benzoxazine derivatives.

References

  • Shinde, M. V., et al. (2024).[4][5] 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences.

  • RSC Advances. (2019). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry.

  • ResearchGate. (2025).[4] Synthesis of some new 1,4-benzoxazine-pyrazoles in water as EGFR targeting anticancer agents.

  • MDPI. (2023). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors.

Sources

comparative analysis of the synthetic efficiency of different catalytic systems for benzoxazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoxazines—specifically the 1,3-benzoxazine (monomer for high-performance thermosets) and 1,4-benzoxazine (pharmacophore) isomers—represent a critical junction between materials science and drug discovery.

This guide compares the synthetic efficiency of three distinct production methodologies: Traditional Thermal Solvolysis , Green Solvent-Free Protocols , and Microwave-Assisted Organic Synthesis (MAOS) . While traditional methods rely on prolonged heating in toxic solvents (e.g., toluene, dioxane), emerging data indicates that MAOS and solvent-free systems offer superior Atom Economy (AE) and Reaction Mass Efficiency (RME), reducing reaction times from hours to minutes while suppressing oligomerization side-reactions.

Key Finding: For 1,3-benzoxazine library generation, Microwave-Assisted Synthesis (Solvent-Free) is the superior system, offering yields >90% in under 10 minutes. For the pharmacologically relevant 1,4-benzoxazine scaffolds, Lewis Acid Catalysis (e.g., Y(OTf)₃) provides necessary regioselectivity not achievable through thermal methods alone.

Mechanistic Foundations

To optimize synthesis, one must understand the ring-closure mechanism. The formation of 1,3-benzoxazine is a double Mannich-type condensation .

The Mannich Condensation Pathway (1,3-Isomer)

The reaction involves the condensation of a phenol, a primary amine, and formaldehyde (molar ratio 1:1:2).

BenzoxazineMechanism Reactants Phenol + Amine + 2(CH₂O) Step1 Hemiaminal Formation Reactants->Step1 - H₂O Step2 Iminium Ion Intermediate Step1->Step2 Dehydration Step3 Cyclization (Ring Closure) Step2->Step3 Intramolecular Mannich Product 1,3-Benzoxazine Monomer Step3->Product Oligomer Oligomers (Ring Opening) Product->Oligomer Excess Heat/Acid

Figure 1: Stepwise mechanism of 1,3-benzoxazine formation. Note that excessive thermal energy can trigger premature Ring-Opening Polymerization (ROP), leading to oligomers.

Comparative Analysis of Synthetic Systems

We evaluated three primary systems based on Yield, Reaction Time, Green Metrics, and Scalability.

System A: Traditional Thermal (Solvent-Mediated)
  • Catalyst/Medium: None (Autocatalytic) or weak base; Solvent: Toluene, Dioxane, or Chloroform.

  • Mechanism: Reflux drives the equilibrium by azeotropic removal of water.

  • Performance:

    • Pros: Well-understood, scalable for bulk commodity resins.

    • Cons: Long reaction times (5–24 hours); use of VOCs; lower yields (60–75%) due to partial oligomerization at high reflux temperatures.

System B: Solvent-Free (Green Thermal)
  • Catalyst/Medium: Neat (Molten state) or PEG-600.

  • Mechanism: High concentration of reactants accelerates kinetics (Collision Theory).

  • Performance:

    • Pros: High Atom Economy; simple work-up (often just washing).

    • Cons: Viscosity issues; difficult temperature control can lead to "runaway" polymerization.

System C: Microwave-Assisted (MAOS)
  • Catalyst/Medium: Solvent-free or minimal polar solvent; Irradiation (300W).

  • Mechanism: Dipolar polarization of the polar transition state (iminium ion) lowers the activation energy barrier.

  • Performance:

    • Pros: Extremely fast (2–10 mins); Yields >90%; precise energy input prevents oligomerization.

    • Cons: Scale-up limited by magnetron penetration depth (batch vs. flow).

System D: Lewis Acid Catalysis (Specific to 1,4-Isomers)
  • Catalyst: Yttrium Triflate [Y(OTf)₃], Sc(OTf)₃.

  • Context: Used for synthesizing 1,4-benzoxazines from amino alcohols or via ring expansion, crucial for drug development (e.g., K+ channel openers).

  • Performance: Regioselective ring closure; mild conditions.[1]

Performance Data Summary
MetricThermal (Solvent)Solvent-Free (Thermal)Microwave (MAOS)Lewis Acid [Y(OTf)₃]*
Target Isomer 1,3-Benzoxazine1,3-Benzoxazine1,3-Benzoxazine1,4-Benzoxazine
Reaction Time 6 – 24 Hours1 – 4 Hours2 – 10 Minutes 2 – 6 Hours
Yield 65 – 75%80 – 85%92 – 98% 80 – 90%
Temperature 90 – 110°C100 – 120°C80 – 100°C (Internal)25 – 60°C
Purification Extraction/ColumnWash/RecrystallizeMinimal/WashColumn
Green Metric Poor (High VOC)GoodExcellent Moderate

*Note: Lewis Acid data refers specifically to regioselective synthesis of 1,4-isomers [Source 4].

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the physical appearance described (e.g., "clear yellow oil") is not observed, check reactant purity or moisture content.

Protocol 1: High-Efficiency Microwave Synthesis (Recommended for 1,3-Benzoxazines)

Best for: Rapid library generation, bio-based substrates (e.g., Guaiacol).

  • Preparation: In a 10 mL microwave-transparent vial, mix Phenol (10 mmol), Primary Amine (10 mmol), and Paraformaldehyde (20 mmol) in a 1:1:2 molar ratio.

    • Tip: Do not add solvent.[2][3][4] If reactants are solid, grind them briefly in a mortar to ensure intimate contact.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or Anton Paar).

    • Settings: Power = 300 W (Dynamic); Max Temp = 90°C; Hold Time = 5 minutes.

    • Observation: The mixture will melt and clarify within 60 seconds.

  • Work-up: Allow to cool to room temperature. The crude product is often a viscous liquid or solid.

    • Dissolve in minimal diethyl ether (20 mL).

    • Wash with 1N NaOH (2 x 10 mL) to remove unreacted phenol.

    • Wash with distilled water (2 x 10 mL).

    • Dry over anhydrous Na₂SO₄ and evaporate solvent.

  • Validation: ¹H NMR (CDCl₃) should show characteristic oxazine ring protons: two singlets at δ ~4.6 ppm (O-CH₂-N) and δ ~5.3 ppm (O-CH₂-N, if asymmetric) or distinct methylene bridges.

Protocol 2: Lewis Acid Catalyzed Regioselective Synthesis

Best for: 1,4-Benzoxazine pharmacophores (Drug Development).

  • Reactants: Mix 2-Aminophenol derivative (1.0 equiv) and Propargylic Alcohol (1.2 equiv).

  • Catalyst: Add Y(OTf)₃ (5 mol%) and solvent (Dichloroethane, DCE).

  • Reaction: Stir at 60°C for 4 hours.

  • Mechanism: The Y(OTf)₃ activates the triple bond/alcohol, facilitating an intramolecular cyclization that is difficult to achieve thermally.

  • Work-up: Filter through a silica pad to remove the catalyst. Evaporate solvent.

Decision Matrix & Workflow

Use the following logic flow to select the appropriate synthetic system for your specific substrate.

SelectionWorkflow Start Start: Define Target IsomerCheck Target Isomer? Start->IsomerCheck Target13 1,3-Benzoxazine (Monomer/Material) IsomerCheck->Target13 Polymer Precursor Target14 1,4-Benzoxazine (Bioactive Scaffold) IsomerCheck->Target14 Pharma Lead HeatSens Substrate Heat Sensitive? Target13->HeatSens LewisAcid USE: Y(OTf)₃ Catalysis (Regioselective) Target14->LewisAcid Required Microwave USE: Microwave (MAOS) Solvent-Free (High Yield, Fast) HeatSens->Microwave Yes (Bio-based) GreenTherm USE: Solvent-Free Thermal (Scalable, Green) HeatSens->GreenTherm No (Stable)

Figure 2: Strategic selection workflow for benzoxazine synthesis.

References

  • Lomonaco, D., et al. (2017). "Microwave-assisted solvent-free synthesis of novel benzoxazines: A faster and environmentally friendly route."[3] Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Holly, F. W., & Cope, A. C. (1944). "Condensation of Amino Alcohols with Carbonyl Compounds." Journal of the American Chemical Society. (Foundational Mannich Mechanism). Link

  • Liu, Y., et al. (2019). "Making Benzoxazine Greener and Stronger: Renewable Resource, Microwave Irradiation, Green Solvent." ACS Sustainable Chemistry & Engineering.[5] Link

  • Wang, H., et al. (2015). "Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade." Chemical Communications.[1] Link

  • Ishida, H. (2011). Handbook of Benzoxazine Resins. Elsevier. (Authoritative Text on 1,3-Benzoxazine Properties). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 2
ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.